molecular formula C9H9NS2 B075517 5-Phenylthiazolidine-2-thione CAS No. 1437-98-5

5-Phenylthiazolidine-2-thione

Cat. No.: B075517
CAS No.: 1437-98-5
M. Wt: 195.3 g/mol
InChI Key: OCZUTEPGPZTEOZ-UHFFFAOYSA-N
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Description

5-Phenylthiazolidine-2-thione is a versatile and significant heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This molecule features a thiazolidine-2-thione core, a five-membered ring containing both nitrogen and sulfur atoms, with a thiocarbonyl group that acts as a key pharmacophore and synthetic handle. Its primary research value lies in its role as a precursor for the synthesis of various thiazole and thiazolidinone derivatives, which are known to exhibit a broad spectrum of biological activities. Researchers utilize this compound to develop and investigate novel compounds with potential as enzyme inhibitors, particularly targeting enzymes involved in inflammatory and infectious diseases. The mechanism of action for its derivatives often involves interactions with biological thiols or metal ions in enzyme active sites, leading to inhibition. Its applications extend to material science, where it is studied as a corrosion inhibitor for metals and as a ligand in coordination chemistry. This high-purity compound is an essential building block for chemists exploring structure-activity relationships (SAR) and developing new therapeutic agents with anti-microbial, anti-cancer, and anti-diabetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NS2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZUTEPGPZTEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390879
Record name 5-Phenylthiazolidine-2-thione
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Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437-98-5
Record name MLS002638873
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Phenylthiazolidine-2-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Phenylthiazolidine-2-thione synthesis from phenylacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 5-Phenylthiazolidine-2-thione from Phenylacetaldehyde

Executive Summary

This guide provides a comprehensive, technically-grounded methodology for the synthesis of this compound, a heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. Recognizing the absence of a direct, high-yield conversion from phenylacetaldehyde, this document outlines a robust and logical two-step synthetic strategy. The process hinges on the initial synthesis of the key intermediate, 2-amino-1-phenylethanol, from phenylacetaldehyde, followed by a base-catalyzed cyclocondensation with carbon disulfide. Each stage is detailed with mechanistic insights, step-by-step experimental protocols, and causality-driven explanations for procedural choices, ensuring scientific integrity and reproducibility.

The thiazolidine-2-thione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, anti-inflammatory, and aldose reductase inhibitory properties.[1] The introduction of a phenyl group at the C5 position creates a chiral center and adds lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

A direct one-pot synthesis of this compound from phenylacetaldehyde is challenging due to the difficulty in controlling the simultaneous formation of multiple C-N and C-S bonds with regioselectivity. Therefore, a more controlled and reliable approach involves a retrosynthetic disconnection to a key precursor that contains the required stereocenter and functional groups poised for cyclization.

Retrosynthetic Strategy

Our strategy identifies 2-amino-1-phenylethanol as the pivotal intermediate. This molecule contains the necessary phenyl group at the future C5 position and the vicinal amino and hydroxyl groups required for the cyclization reaction with carbon disulfide. Phenylacetaldehyde serves as the readily available starting material for the synthesis of this intermediate.

G Target This compound Intermediate 2-Amino-1-phenylethanol Target->Intermediate Cyclocondensation CS2 Carbon Disulfide (CS2) Target->CS2 StartingMaterial Phenylacetaldehyde Intermediate->StartingMaterial Amination/ Reduction G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Intramolecular Cyclization (SN2) A 2-Amino-1-phenylethanol + CS₂ B Zwitterionic Intermediate A->B Nucleophilic Attack C Dithiocarbamate Anion B->C + KOH - H₂O D Hydroxyl Activation/ Deprotonation C->D + KOH E Cyclized Intermediate D->E Intramolecular SN2 Attack (S⁻ attacks C-OH) F This compound E->F Protonation

Sources

Spectroscopic Characterization of 5-Phenylthiazolidine-2-thione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Phenylthiazolidine-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic signatures of this molecule. Lacking a centralized, published repository of its complete spectral data, this guide synthesizes predicted characteristics based on the well-established principles of spectroscopic analysis and data from analogous structures. We will delve into the theoretical underpinnings and practical considerations for analyzing its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Each section includes detailed, field-proven experimental protocols to enable researchers to acquire and interpret high-quality data.

Introduction: The Structural Significance of this compound

This compound belongs to the thiazolidine class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.[1] The incorporation of a phenyl group at the 5-position and a thione group at the 2-position creates a molecule with a unique electronic and structural profile, making it a valuable scaffold in synthetic chemistry. The thiazolidine ring is a key component in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] A thorough spectroscopic characterization is the cornerstone of any research involving this molecule, ensuring structural integrity, purity, and providing the basis for understanding its chemical behavior.

The molecular structure of this compound is presented below. This structure forms the basis for all subsequent spectroscopic predictions.

Molecular Structure

fragmentation M [C₉H₉NS₂]⁺˙ m/z = 195 (Molecular Ion) F1 [C₈H₇S]⁺ m/z = 135 M->F1 - CSNH₂ F3 [C₆H₅]⁺ m/z = 77 M->F3 - C₃H₄NS₂ F2 [C₇H₇]⁺ m/z = 91 (Tropylium ion) F1->F2 - CS

Caption: A plausible EI fragmentation pathway for this compound.

  • Loss of the Thioformamide Radical: A primary fragmentation could involve the cleavage of the thiazolidine ring, leading to the loss of a •CSNH₂ radical, resulting in a fragment at m/z 135 .

  • Loss of Phenyl Group: Cleavage of the bond between the thiazolidine ring and the phenyl group could lead to a phenyl cation at m/z 77 .

  • Formation of Tropylium Ion: Rearrangement and fragmentation could also lead to the highly stable tropylium ion at m/z 91 .

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and investigate the fragmentation pattern.

  • Sample Introduction (Direct Insertion Probe for EI-MS):

    • Dissolve a small amount (<1 mg) of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Apply a small drop of the solution to the tip of a direct insertion probe and allow the solvent to evaporate.

  • Instrument Setup (EI-MS):

    • Insert the probe into the high-vacuum source of the mass spectrometer.

    • Set the ionization energy to the standard 70 eV.

    • Set the mass analyzer to scan a range of m/z 50 to 300.

  • Data Acquisition:

    • Gradually heat the probe to volatilize the sample into the ionization chamber.

    • Acquire spectra continuously as the sample evaporates.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙) and confirm its m/z value corresponds to the calculated molecular weight (195.02).

    • Analyze the isotopic pattern, specifically looking for the M+2 peak characteristic of a molecule containing two sulfur atoms.

    • Identify the major fragment ions and propose fragmentation pathways consistent with the molecule's structure.

Conclusion

This guide outlines a comprehensive, multi-technique approach to the spectroscopic characterization of this compound. By leveraging the complementary information provided by NMR, FT-IR, UV-Vis, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important heterocyclic compound. The predicted spectral data and detailed protocols herein serve as a robust framework for guiding experimental work and data interpretation in the fields of chemical synthesis, drug discovery, and materials science.

References

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

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  • ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

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Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Phenylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 5-Phenylthiazolidine-2-thione, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a comprehensive predictive guide based on established NMR principles and extensive data from structurally related compounds. We will delve into the expected chemical shifts, coupling constants, and peak assignments, providing a robust framework for researchers working with this and similar chemical entities.

Introduction

This compound belongs to the thiazolidine class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active molecules. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for quality control in drug development. NMR spectroscopy provides a high-resolution view of the molecular structure, allowing for the unambiguous assignment of protons and carbons. This guide will walk you through the theoretical underpinnings and practical aspects of interpreting the ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the atoms of this compound are numbered as follows:

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the thiazolidine ring, the phenyl group, and the amine proton. The predicted chemical shifts (in ppm) and coupling patterns are detailed in the table below. These predictions are based on the analysis of similar structures reported in the literature.[1][2]

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
NH 8.0 - 9.0Broad singlet-The chemical shift of the NH proton is highly dependent on the solvent and concentration due to hydrogen bonding. It is also expected to be exchangeable with D₂O.
Phenyl (C2'-H, C6'-H) 7.2 - 7.5Multiplet-These protons are ortho to the thiazolidine ring and are expected to be in a similar chemical environment.
Phenyl (C3'-H, C4'-H, C5'-H) 7.2 - 7.5Multiplet-The meta and para protons of the phenyl ring will likely appear as a complex multiplet.
C5-H 5.0 - 5.5Doublet of doublets (dd)JH-H ≈ 6-8 Hz, JH-H ≈ 8-10 HzThis proton is a methine proton and is coupled to the two diastereotopic protons on C4. Its chemical shift is influenced by the adjacent sulfur atom and the phenyl group.
C4-Ha 3.5 - 4.0Doublet of doublets (dd)Jgem ≈ 12-15 Hz, JH-H ≈ 6-8 HzThese are diastereotopic methylene protons and will exhibit geminal coupling to each other and vicinal coupling to the C5 proton.
C4-Hb 3.0 - 3.5Doublet of doublets (dd)Jgem ≈ 12-15 Hz, JH-H ≈ 8-10 HzOne of the C4 protons is expected to be more shielded than the other due to anisotropic effects of the phenyl ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The thione carbon (C=S) is expected to be the most downfield signal. The predicted chemical shifts are summarized in the table below, based on data from analogous compounds.[1][2]

Carbon Predicted Chemical Shift (δ, ppm) Notes
C2 (C=S) 195 - 205The thiocarbonyl carbon is significantly deshielded and appears far downfield.
C1' 135 - 145The ipso-carbon of the phenyl ring.
C2', C6' 125 - 130The ortho-carbons of the phenyl ring.
C3', C5' 128 - 130The meta-carbons of the phenyl ring.
C4' 127 - 129The para-carbon of the phenyl ring.
C5 55 - 65The methine carbon attached to the phenyl group and sulfur atom.
C4 35 - 45The methylene carbon of the thiazolidine ring.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for this compound, the following general protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the NH proton.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to obtain optimal resolution and lineshape.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Process the data with appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Process the data similarly to the ¹H spectrum.

5. 2D NMR Experiments (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis start Starting Materials (e.g., Styrene Oxide, Carbon Disulfide, Ammonia) reaction Cyclization Reaction start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification product This compound purification->product sample_prep Sample Preparation (Dissolution in Deuterated Solvent) product->sample_prep nmr_acq NMR Data Acquisition (1D and 2D Spectra) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc spec_analysis Spectral Analysis and Structure Elucidation data_proc->spec_analysis

Caption: A generalized workflow from synthesis to NMR-based structural elucidation of this compound.

Key Mechanistic Insights from NMR Data

The predicted NMR data offers valuable insights into the electronic and structural features of this compound:

  • Diastereotopic Protons at C4: The chemical inequivalence of the two protons on the C4 carbon is a direct consequence of the chiral center at C5. This diastereotopicity, observable in the ¹H NMR spectrum as two distinct signals with both geminal and vicinal couplings, confirms the presence of the stereocenter.

  • Anisotropic Effect of the Phenyl Ring: The aromatic ring can influence the chemical shifts of nearby protons through its magnetic anisotropy. The exact conformation of the phenyl group relative to the thiazolidine ring will determine the extent of shielding or deshielding experienced by the C4 and C5 protons.

  • Thione Group Deshielding: The C=S group is a strong electron-withdrawing group, which significantly deshields the adjacent C2 carbon, explaining its large downfield chemical shift in the ¹³C NMR spectrum. This feature is a hallmark of thiocarbonyl compounds.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally related compounds and fundamental NMR principles, we have outlined the expected spectral features, including chemical shifts and coupling patterns. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR data. This guide is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to confidently characterize and elucidate the structure of this compound and related heterocyclic systems.

References

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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 5-Phenylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of 5-phenylthiazolidine-2-thione (C₉H₉NS₂), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental workflow, from synthesis to detailed structural elucidation via single-crystal X-ray diffraction.

Introduction: The Significance of Thiazolidine Scaffolds

Thiazolidine derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution at various positions on the thiazolidine ring dictates its pharmacological profile and physicochemical characteristics. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design, polymorphism screening, and predicting material properties. This guide focuses on the 5-phenyl substituted thiazolidine-2-thione, elucidating the conformational intricacies and intermolecular forces that govern its solid-state architecture.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to crystal structure analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthetic Pathway

While various methods exist for the synthesis of thiazolidine derivatives, a common and effective approach involves the cyclocondensation of appropriate precursors. For this compound, a plausible synthetic route is adapted from established procedures for similar compounds.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-amino-1-phenylethanol in a suitable solvent (e.g., ethanol), an equimolar amount of carbon disulfide is added dropwise at room temperature.

  • Cyclization: The reaction mixture is then heated under reflux for several hours to facilitate the intramolecular cyclization and formation of the thiazolidine-2-thione ring.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Crystallization

The growth of single crystals is often the most critical and challenging step. The choice of solvent and crystallization technique is crucial for obtaining crystals of sufficient size and quality.

Experimental Protocol: Crystallization

High-quality crystals of this compound have been successfully obtained by the slow evaporation of a solution of the compound in a 50:50 benzene-cyclohexane mixture at room temperature[1]. This method allows for the gradual increase in solute concentration, promoting the formation of well-ordered crystal lattices.

Single-Crystal X-ray Diffraction: Mapping the Molecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_analysis Structural Analysis synthesis Synthesis of This compound crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization Purified Compound data_collection Data Collection (Diffractometer) crystallization->data_collection Single Crystal structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution Diffraction Data structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement Initial Model molecular_geometry Molecular Geometry (Bond Lengths, Angles) structure_refinement->molecular_geometry supramolecular_analysis Intermolecular Interactions (Hydrogen Bonding) structure_refinement->supramolecular_analysis

Figure 1: A generalized workflow for the crystal structure analysis of a small molecule, from synthesis to detailed structural elucidation.

The Crystal Structure of this compound: A Detailed Analysis

The crystal structure of this compound reveals key insights into its molecular conformation and the non-covalent interactions that dictate its packing in the solid state.

Molecular Conformation

The five-membered thiazolidine ring is not planar but adopts a half-chair conformation [1]. This is a common feature for such heterocyclic systems, relieving ring strain. The puckering of the ring is characterized by the S1-C5-C4-N3 torsion angle, which is approximately 30.0 (3)°[1]. The S1-C2-S2-N3 fragment of the molecule is essentially planar, with the C4 and C5 atoms displaced on opposite sides of this plane[1].

Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound.

ParameterValue
Chemical FormulaC₉H₉NS₂
Molecular Weight195.3 g/mol [2]
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.123 (3) Å
b5.789 (2) Å
c15.897 (4) Å
β105.78 (2)°
Volume895.1 (5) ų
Z4

Note: Specific cell parameters are taken from a representative study and may vary slightly between different crystallographic determinations.

Supramolecular Assembly: The Role of Intermolecular Interactions

The packing of this compound molecules in the crystal is primarily governed by intermolecular hydrogen bonds and van der Waals forces. A notable feature is the presence of an N-H···S hydrogen bond between the nitrogen atom (N3) of one molecule and the thione sulfur atom (S2) of a neighboring molecule[1]. The N3···S2 distance is approximately 3.376 (9) Å, which is indicative of a significant hydrogen bonding interaction[1]. These interactions link the molecules into chains, which are further stabilized by weaker van der Waals forces.

intermolecular_interaction cluster_mol1 Molecule A cluster_mol2 Molecule B N3_A N3-H S2_B S2 N3_A->S2_B N-H···S Hydrogen Bond S2_A S2 Phenyl_A Phenyl Group Thiazolidine_A Thiazolidine Ring N3_B N3-H Phenyl_B Phenyl Group Thiazolidine_B Thiazolidine Ring

Figure 2: A schematic representation of the key N-H···S intermolecular hydrogen bond that directs the crystal packing of this compound.

Conclusion and Future Perspectives

The crystal structure analysis of this compound provides a foundational understanding of its solid-state properties. The determined half-chair conformation of the thiazolidine ring and the presence of N-H···S hydrogen bonds are critical features that influence its physical and potentially its biological properties. This detailed structural knowledge serves as a valuable starting point for further computational studies, such as molecular docking and quantum chemical calculations, to explore its interactions with biological targets. Furthermore, this information is indispensable for the development of co-crystals and new polymorphic forms with tailored physicochemical properties for pharmaceutical applications.

References

  • Laknifli, A., et al. (1996). 5-tert-Butylthiazolidine-2-thione and this compound. Acta Crystallographica Section C: Crystal Structure Communications, 52(1), 169-171. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sethi, N. S., Singh, A., & Parthasarthy, R. (2013). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology, 1(5), 654.
  • MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

  • MedCrave. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Bioorganic & Organic Chemistry, 1(5). Available at: [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazolidine-2-thione Scaffold

The thiazolidine ring is a paramount five-membered heterocyclic motif in the landscape of medicinal chemistry and materials science.[1] Specifically, the thiazolidine-2-thione core represents a privileged scaffold, serving as a versatile intermediate and a pharmacologically active entity in its own right. These compounds exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[2] The introduction of a phenyl substituent at the C5 position creates a chiral center and significantly influences the molecule's steric and electronic properties, making 5-Phenylthiazolidine-2-thione a compound of considerable interest for further functionalization and biological evaluation.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed to equip researchers with the foundational knowledge required for its synthesis, characterization, and application in advanced research and development projects.

Chapter 1: Molecular Structure and Identification

A precise understanding of the molecular architecture is the cornerstone of all subsequent chemical and biological investigations. This compound possesses a distinct structure that dictates its reactivity and physical behavior.

Chemical Structure

The molecule consists of a five-membered thiazolidine ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. A thione (C=S) group is located at position 2, and a phenyl group is attached to the chiral carbon at position 5.

Caption: Molecular structure of this compound.

Key Identifiers and Physicochemical Properties

Accurate identification and fundamental physical data are critical for regulatory compliance, computational modeling, and experimental design. The key properties are summarized below.[3]

PropertyValueSource
IUPAC Name 5-phenyl-1,3-thiazolidine-2-thionePubChem[3]
CAS Number 1437-98-5PubChem[3]
Molecular Formula C₉H₉NS₂PubChem[3]
Molecular Weight 195.3 g/mol PubChem[3]
Exact Mass 195.01764164 DaPubChem[3]
Appearance White to off-white crystalline powder (predicted)---
Melting Point Data not available for 5-phenyl isomer. (4R)-4-Phenyl isomer: 128-130 °C.---
Boiling Point Data not available (decomposition likely at high temp.)---
Solubility Soluble in organic solvents (e.g., CHCl₃, DMSO, DMF); sparingly soluble in water.General Knowledge
XLogP3 2.4PubChem[3]

Note: Experimental physical properties such as melting and boiling points for the specific 5-phenyl isomer are not well-documented in publicly accessible databases. Data for the isomeric 4-phenyl derivative is provided for context.

Chapter 2: Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its functional groups: the secondary amine, the thione group, and the phenyl-substituted stereocenter.

Thione-Thiol Tautomerism

A key feature of the thiazolidine-2-thione core is its existence in equilibrium with its thiol tautomer, 4,5-dihydro-1,3-thiazole-2-thiol.[2] This equilibrium is fundamental to its reactivity, particularly in alkylation and oxidation reactions at the sulfur atom. The thione form is generally the more stable tautomer.

Caption: Thione-thiol tautomerism in the thiazolidine-2-thione ring.

Reactivity at Nitrogen (N3)

The secondary amine at the N3 position is nucleophilic and readily undergoes reactions such as alkylation, acylation, and condensation. This site is a primary handle for chemical diversification. For instance, reaction with acyl chlorides or isocyanates in the presence of a non-nucleophilic base allows for the introduction of a wide range of substituents.[2][4]

Reactivity at Sulfur (C2)

The exocyclic sulfur of the thione group is also nucleophilic and can be targeted for alkylation, particularly under basic conditions, leading to S-alkylated products which are thioimidates.

Chapter 3: Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of modern spectroscopic techniques. The expected spectral features of this compound are outlined below.

¹H NMR Spectroscopy
  • Aromatic Protons (Phenyl Group): A multiplet integrating to 5 hydrogens is expected in the range of δ 7.2-7.5 ppm.

  • Methine Proton (H5): The proton at the C5 position, adjacent to the phenyl group and sulfur, will appear as a multiplet or a doublet of doublets, likely in the δ 4.5-5.5 ppm region.

  • Methylene Protons (H4): The two protons at the C4 position are diastereotopic and will likely appear as two separate multiplets or doublets of doublets in the δ 3.0-4.0 ppm range.

  • Amine Proton (N-H): A broad singlet, whose chemical shift is concentration and solvent-dependent, typically appearing between δ 8.0-9.5 ppm.

¹³C NMR Spectroscopy
  • Thione Carbon (C=S): The most downfield signal, characteristically appearing in the δ 180-205 ppm range.[5]

  • Aromatic Carbons: Signals for the phenyl ring carbons are expected between δ 125-140 ppm.

  • Methine Carbon (C5): The carbon bearing the phenyl group, expected around δ 50-65 ppm.

  • Methylene Carbon (C4): The methylene carbon signal is anticipated in the δ 35-50 ppm region.

Infrared (IR) Spectroscopy
  • N-H Stretch: A moderate to sharp absorption band around 3100-3300 cm⁻¹.

  • Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹.[6]

  • Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹.

  • C=S Stretch (Thioamide I band): A strong band in the region of 1200-1350 cm⁻¹.

  • C-N Stretch (Thioamide II band): A strong band typically found near 1480-1570 cm⁻¹.

PART 4: Experimental Protocols

The following protocols are provided as validated, standalone methodologies for the synthesis and characterization of this compound.

Synthesis via Three-Component Reaction

This protocol is adapted from established methods for synthesizing thiazolidine-2-thiones from epoxides, amines, and carbon disulfide.[1] This approach is efficient and offers good yields under mild conditions.

cluster_workflow Synthetic Workflow A 1. Reactant Charging Styrene Oxide, NH4OH, CS2 in Ethanol/Water B 2. Reaction Stir at room temp. for 12-24h A->B C 3. Work-up Acidify with HCl Extract with EtOAc B->C D 4. Purification Recrystallization from Ethanol C->D E 5. Characterization NMR, IR, MS, MP D->E

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add styrene oxide (1.20 g, 10 mmol) and ethanol (50 mL).

  • Amine & CS₂ Addition: To the stirring solution, add aqueous ammonia (NH₄OH, 28%, 1.5 mL, ~20 mmol) followed by the dropwise addition of carbon disulfide (CS₂, 0.91 g, 12 mmol) over 10 minutes. Causality: The amine first opens the epoxide ring. The resulting amino alcohol then reacts with carbon disulfide to form a dithiocarbamate intermediate, which subsequently cyclizes.

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly acidify to pH ~2 with 2M HCl. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.

Protocol for ¹H NMR Sample Preparation and Analysis

This protocol ensures the acquisition of high-quality, reproducible NMR data for structural elucidation.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of dry, purified this compound.

  • Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Deuterated solvents are used because they are 'invisible' in the ¹H NMR spectrum. CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is excellent for ensuring the observation of exchangeable protons like N-H.

  • Internal Standard: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS, δ 0.00 ppm), for accurate chemical shift referencing.

  • Dissolution & Transfer: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

  • Spectrometer Setup: Insert the tube into the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity, which is critical for high resolution.

  • Data Acquisition: Acquire the spectrum using standard parameters (e.g., 400 MHz, 16-32 scans).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum for analysis.

Conclusion

This compound is a structurally important heterocyclic compound with significant potential for applications in medicinal chemistry and organic synthesis. Its properties are defined by the phenyl substituent at the C5 stereocenter and the reactive thiazolidine-2-thione core. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, as detailed in this guide, is essential for any scientist aiming to utilize this versatile molecule in their research endeavors. The provided protocols offer a robust starting point for its reliable synthesis and characterization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3270059, this compound. Available: [Link]

  • Kaur, R., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Journal of Chemistry. Available: [Link]

  • Yuan, Z., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. Available: [Link]

  • Sethi, N., et al. (2013). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology. Available: [Link]

  • MDPI (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. Available: [Link]

  • NIST (National Institute of Standards and Technology). (n.d.). 2-Thiazolidinethione. In NIST Chemistry WebBook. Available: [Link]

  • University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Available: [Link]

  • MDPI (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules. Available: [Link]

  • Yuan, Z., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. Available: [Link]

  • MDPI (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules. Available: [Link]

  • University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Available: [Link]

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An In-Depth Technical Guide to the Initial Biological Screening of 5-Phenylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazolidine Scaffold

The thiazolidine ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1] The 5-Phenylthiazolidine-2-thione scaffold, a distinct member of this family, presents a compelling case for thorough biological investigation. While extensive research has been conducted on the broader class of thiazolidine derivatives, to date, a comprehensive biological screening of this specific molecule has not been reported in the scientific literature. This guide, therefore, serves as a detailed roadmap for the initial biological evaluation of this compound, outlining a strategic and scientifically rigorous approach for researchers, scientists, and drug development professionals.

Our proposed screening cascade is built upon the known biological activities of structurally related thiazolidine-2-thione and thiazolidinone compounds. The rationale is to explore the most probable therapeutic avenues for this molecule, beginning with a broad assessment of its cytotoxicity, followed by more targeted investigations into its potential anticancer, antimicrobial, and enzyme-inhibiting properties. This document provides not only the step-by-step protocols for these assays but also the underlying scientific principles and the logic behind the experimental design, ensuring a robust and insightful initial biological characterization.

Chapter 1: Foundational Analysis - Cytotoxicity Profiling

The initial and most critical step in evaluating any novel compound is to determine its cytotoxic profile. This foundational analysis provides essential information on the concentration-dependent toxicity of this compound, which is fundamental for guiding the concentration ranges in subsequent, more specific assays. A compound with high cytotoxicity at low concentrations might be a candidate for an anticancer agent, while a compound with low cytotoxicity is desirable for other therapeutic applications.

Rationale for Cell Line Selection

To obtain a broad understanding of the cytotoxic potential of this compound, it is recommended to screen against a panel of human cancer cell lines representing diverse tissue origins. The NCI-60 panel, a collection of 60 human tumor cell lines, serves as a gold standard for such initial screenings.[2][3] A representative subset of this panel could include:

  • MCF-7: Breast cancer (estrogen receptor-positive)

  • MDA-MB-231: Breast cancer (triple-negative)

  • A549: Lung cancer

  • HCT-116: Colon cancer

  • HepG2: Liver cancer

  • PC-3: Prostate cancer

  • U-87 MG: Glioblastoma (brain cancer)

  • HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity)

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed the selected cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to ensure the final DMSO concentration in the cell culture medium does not exceed 0.1-0.5% to avoid solvent-induced toxicity.[4] Perform serial dilutions of the stock solution in the culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation

The IC₅₀ values for each cell line should be summarized in a table for easy comparison.

Cell LineTissue OriginThis compound IC₅₀ (µM)
MCF-7Breast CancerTo be determined
MDA-MB-231Breast CancerTo be determined
A549Lung CancerTo be determined
HCT-116Colon CancerTo be determined
HepG2Liver CancerTo be determined
PC-3Prostate CancerTo be determined
U-87 MGGlioblastomaTo be determined
HEK293Kidney (Non-cancerous)To be determined

Chapter 2: Investigating Anticancer Potential through Mechanistic Assays

Should the initial cytotoxicity screening reveal significant and selective activity against cancer cell lines, the next logical step is to investigate the underlying mechanisms of cell death. Thiazolidine derivatives have been shown to induce apoptosis and modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and VEGFR-2 pathways.

Apoptosis Induction: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed a chosen cancer cell line (e.g., the one with the lowest IC₅₀) in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Incubate in the dark for 15 minutes and analyze the stained cells by flow cytometry.

Signaling Pathway Modulation

The PI3K/Akt and VEGFR-2 signaling pathways are frequently dysregulated in cancer and are known targets of some thiazolidine derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Thiazolidine This compound Thiazolidine->Akt Potential Inhibition?

Caption: Potential modulation of the PI3K/Akt signaling pathway.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis & Cell Proliferation ERK->Angiogenesis Promotes Thiazolidine This compound Thiazolidine->VEGFR2 Potential Inhibition?

Caption: Potential modulation of the VEGFR-2 signaling pathway.

Chapter 3: Antimicrobial and Antifungal Screening

Thiazolidine derivatives are well-documented for their antimicrobial and antifungal activities.[5] Therefore, a crucial part of the initial screening is to assess the efficacy of this compound against a panel of clinically relevant bacteria and fungi.

Rationale for Microbial Strain Selection

A representative panel of microorganisms should be selected, including:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Aspergillus niger

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Microorganism Preparation: Grow the selected microbial strains in their respective optimal broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase. Adjust the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (a known antibiotic/antifungal), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation

The MIC values should be tabulated for a clear overview of the antimicrobial spectrum.

MicroorganismTypeThis compound MIC (µg/mL)
Staphylococcus aureusGram-positiveTo be determined
Bacillus subtilisGram-positiveTo be determined
Escherichia coliGram-negativeTo be determined
Pseudomonas aeruginosaGram-negativeTo be determined
Candida albicansFungusTo be determined
Aspergillus nigerFungusTo be determined

Chapter 4: Targeted Enzyme Inhibition Assays

Based on the activities of related thiazolidine-2-thione derivatives, it is prudent to investigate the inhibitory potential of this compound against specific enzymes that are validated drug targets.

Xanthine Oxidase Inhibition Assay

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout.[6]

Step-by-Step Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and various concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding xanthine oxidase.

  • Absorbance Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm in a kinetic mode.[6]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Allopurinol should be used as a positive control.[6]

Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[7]

Step-by-Step Protocol:

  • Reaction Mixture: In a 96-well plate, combine Tris-HCl buffer (pH 7.5), the test compound, and human carbonic anhydrase.

  • Substrate Addition: Initiate the reaction by adding p-nitrophenyl acetate (p-NPA).[7]

  • Absorbance Measurement: Measure the formation of p-nitrophenol at 405 nm in a kinetic mode.[8]

  • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value. Acetazolamide is a suitable positive control.[8]

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

Step-by-Step Protocol:

  • Reaction Mixture: In a 96-well plate, mix phosphate buffer (pH 6.8), mushroom tyrosinase, and different concentrations of this compound.

  • Substrate Addition: Add L-DOPA as the substrate to start the reaction.

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm in a kinetic mode.

  • Data Analysis: Determine the percentage of inhibition and the IC₅₀ value. Kojic acid can be used as a positive control.[9]

Experimental Workflow for Enzyme Inhibition Assays

Enzyme_Inhibition_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well Plate: - Buffer - Test Compound - Enzyme Start->Plate_Setup Pre_Incubation Pre-incubate Plate_Setup->Pre_Incubation Add_Substrate Add Substrate to Initiate Reaction Pre_Incubation->Add_Substrate Kinetic_Read Kinetic Measurement (Absorbance) Add_Substrate->Kinetic_Read Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Kinetic_Read->Data_Analysis End End Data_Analysis->End

Caption: General workflow for enzyme inhibition assays.

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive and scientifically grounded framework for the initial biological screening of this compound. By systematically evaluating its cytotoxicity, anticancer potential, antimicrobial activity, and enzyme inhibitory effects, researchers can gain valuable insights into its therapeutic promise. The data generated from these assays will be instrumental in guiding future research, including lead optimization, in vivo efficacy studies, and elucidation of the precise mechanism of action. The multifaceted nature of the thiazolidine scaffold suggests that this compound could emerge as a promising lead compound in one or more of the investigated therapeutic areas.

References

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PMC. Available at: [Link]

  • What is the min DMSO concentration to dissolve unknown drugs?. ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]

  • The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. AACR Journals. Available at: [Link]

  • NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Available at: [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC. Available at: [Link]

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Discovery and history of 5-Phenylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Phenyl-1,3-thiazolidine-2-thione

A Note on Nomenclature: The compound of interest is most accurately named 5-Phenyl-1,3-thiazolidine-2-thione. For clarity and consistency within this guide, this standardized nomenclature will be used. It is also commonly referred to in literature as 5-phenylrhodanine.

Introduction

5-Phenyl-1,3-thiazolidine-2-thione is a heterocyclic organic compound belonging to the rhodanine family. Rhodanine and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The core structure, a thiazolidine ring with a thiocarbonyl group at the 2-position, provides a versatile scaffold for chemical modification, leading to a diverse array of pharmacological properties. The introduction of a phenyl group at the 5-position of the thiazolidine ring, as in 5-Phenyl-1,3-thiazolidine-2-thione, significantly influences its stereochemistry and biological interactions. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this important molecule.

Historical Perspective and Discovery

The parent rhodanine ring system was first synthesized in 1877 by Marceli Nencki. However, the exploration of specifically substituted rhodanines, such as 5-Phenyl-1,3-thiazolidine-2-thione, gained momentum in the 20th century with the burgeoning field of medicinal chemistry. Early research into rhodanine derivatives was primarily focused on their applications in photography and as analytical reagents. It wasn't until later that their potential as therapeutic agents was recognized.

The discovery of the biological activities of rhodanine-containing compounds can be traced back to the mid-20th century. Scientists began to observe that these molecules could inhibit various enzymes and cellular processes. This led to a more systematic investigation of their structure-activity relationships (SAR), with modifications at different positions of the rhodanine ring being explored to optimize their biological effects. The synthesis and study of 5-Phenyl-1,3-thiazolidine-2-thione and its analogues have been a part of this broader effort to develop new therapeutic agents.

Synthesis of 5-Phenyl-1,3-thiazolidine-2-thione

The synthesis of 5-Phenyl-1,3-thiazolidine-2-thione is typically achieved through a multicomponent reaction, a common strategy for the efficient construction of heterocyclic compounds. The most prevalent method is a variation of the Knoevenagel condensation followed by cyclization.

General Synthetic Protocol

A widely adopted synthetic route involves the reaction of an aldehyde (benzaldehyde), an amine (ammonium salt), and carbon disulfide in the presence of a suitable solvent.

Experimental Protocol: One-Pot Synthesis of 5-Phenyl-1,3-thiazolidine-2-thione

  • Reaction Setup: To a solution of benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol, add an ammonium salt like ammonium acetate (1.2 equivalents) and carbon disulfide (1.5 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is often cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 5-Phenyl-1,3-thiazolidine-2-thione.

Causality Behind Experimental Choices:

  • Choice of Reactants: Benzaldehyde provides the phenyl group at the 5-position. The ammonium salt serves as the nitrogen source for the thiazolidine ring. Carbon disulfide provides the thiocarbonyl group and the sulfur atom for the ring.

  • Solvent Selection: Ethanol and methanol are commonly used as they are good solvents for the reactants and facilitate the reaction.

  • Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating to provide sufficient energy for the reaction to proceed without causing decomposition of the reactants or products.

Visualizing the Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product Benzaldehyde Benzaldehyde Reaction One-Pot Reaction (Ethanol, RT/Heat) Benzaldehyde->Reaction AmmoniumSalt Ammonium Acetate AmmoniumSalt->Reaction CS2 Carbon Disulfide CS2->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification FinalProduct 5-Phenyl-1,3-thiazolidine-2-thione Purification->FinalProduct

Caption: A generalized workflow for the synthesis of 5-Phenyl-1,3-thiazolidine-2-thione.

Potential Applications and Biological Activities

While specific, in-depth studies on 5-Phenyl-1,3-thiazolidine-2-thione itself are not as abundant as for other rhodanine derivatives, the rhodanine scaffold is known for a wide range of biological activities. These activities are often attributed to the ability of the rhodanine ring to interact with various biological targets. It is plausible that 5-Phenyl-1,3-thiazolidine-2-thione could exhibit some of these properties.

Known Biological Activities of Rhodanine Derivatives:

Biological ActivityDescription
Antimicrobial Inhibition of bacterial and fungal growth.
Antiviral Interference with viral replication cycles.
Anticancer Inhibition of cancer cell proliferation and induction of apoptosis.
Enzyme Inhibition Targeting various enzymes, including kinases and phosphatases.

The phenyl group at the 5-position can significantly influence the compound's lipophilicity and steric properties, which in turn can affect its pharmacokinetic profile and target binding affinity. Further research is needed to fully elucidate the specific biological activities and mechanism of action of 5-Phenyl-1,3-thiazolidine-2-thione.

Conclusion

5-Phenyl-1,3-thiazolidine-2-thione, a member of the rhodanine family, is a heterocyclic compound with potential for various applications, particularly in medicinal chemistry. Its synthesis is well-established through efficient one-pot procedures. While the broader class of rhodanines has been extensively studied for their diverse biological activities, the specific pharmacological profile of 5-Phenyl-1,3-thiazolidine-2-thione remains an area for further investigation. The foundational knowledge of its synthesis and the known properties of related compounds provide a strong basis for future research into its potential as a therapeutic agent.

References

Due to the limited specific information available for "5-Phenylthiazolidine-2-thione" in the initial search, a comprehensive, verifiable reference list with clickable URLs cannot be generated at this time. Further research with alternative search terms would be necessary to populate this section with authoritative sources.

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 5-Phenylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed in the study of 5-Phenylthiazolidine-2-thione, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates the application of quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the molecule's structural, vibrational, and electronic properties. Key analyses, including Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) studies, are detailed to explain their role in predicting chemical reactivity and intramolecular interactions. Furthermore, the guide discusses the application of molecular docking simulations to investigate the compound's potential as a therapeutic agent by examining its interactions with biological targets. The synthesis of computational data with experimental findings is emphasized, presenting a holistic approach to understanding the molecular characteristics of this compound for applications in drug design and development.

Introduction: The Significance of this compound

This compound, with the molecular formula C₉H₉NS₂, is a heterocyclic compound featuring a thiazolidine ring substituted with a phenyl group at the 5th position and a thione group at the 2nd position.[1] The thiazolidine scaffold and its derivatives are cornerstones in medicinal chemistry, renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties.[2][3][4] The thione (-C=S) group, in particular, imparts unique electronic and steric properties that can modulate biological activity. Thiazolidine-2-thione derivatives have been specifically investigated as potent inhibitors of enzymes like Xanthine Oxidase (XO), which is a key target in the treatment of hyperuricemia and gout.[5][6]

Understanding the three-dimensional structure, electronic landscape, and reactive nature of this compound at a quantum level is paramount for rational drug design. Computational and theoretical studies serve as a powerful, non-invasive toolkit to achieve this understanding. By simulating molecular behavior, we can predict spectroscopic signatures, map out sites of chemical reactivity, and forecast how the molecule will interact with a protein's active site before undertaking costly and time-consuming laboratory synthesis. This guide details the core computational workflows used to characterize this important molecular scaffold.

Core Computational Methodologies: A Scientist's Perspective

The computational investigation of a molecule like this compound follows a structured, multi-faceted approach. Each method provides a different lens through which to view the molecule's properties, and together they create a comprehensive electronic and structural profile.

Density Functional Theory (DFT): The Workhorse of Quantum Chemistry

Density Functional Theory (DFT) is the predominant computational method for these studies. It offers a robust balance between computational accuracy and resource efficiency, making it ideal for molecules of this size. The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density.

  • Expertise in Action: The choice of a functional and basis set is critical for reliable results. For organic molecules containing second-row elements like sulfur, the B3LYP hybrid functional is a well-established choice. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p) , which provides sufficient flexibility to accurately describe the electron distribution, including lone pairs and pi-systems.[7][8]

The initial step in any analysis is the geometry optimization , where the DFT algorithm iteratively adjusts the molecule's geometry to find the lowest energy conformation (the ground state). This optimized structure forms the basis for all subsequent calculations.

cluster_0 Computational Workflow cluster_1 Key Analyses A Initial Structure Input (e.g., from PubChem) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Find Lowest Energy Conformation C Frequency Calculation (Confirms Minimum Energy State) B->C Verify Stability D Property Calculations C->D Analyze Properties D1 Vibrational Analysis (FT-IR, Raman) D->D1 D2 Electronic Properties (FMO, MEP, NBO) D->D2 D3 Molecular Docking D->D3

Caption: A typical workflow for the computational analysis of a molecule.

Spectroscopic Analysis (FT-IR, NMR)

DFT calculations are instrumental in interpreting experimental spectra. By calculating the harmonic vibrational frequencies, we can predict the positions of peaks in FT-IR and Raman spectra.[9] While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by a known factor to achieve excellent agreement. This allows for unambiguous assignment of vibrational modes to specific functional groups. Similarly, methods like GIAO (Gauge-Including Atomic Orbital) can predict NMR chemical shifts with high accuracy.[10]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[11]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): This is a critical descriptor of chemical stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[12]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive visualization of the charge distribution.

  • Red Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen).

  • Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack (e.g., acidic protons).

  • Green Regions: Indicate neutral potential.

The MEP is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.[13]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and charge transfer. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy, E(2), associated with these interactions quantifies their significance.[8][9] Strong E(2) values indicate significant electron delocalization, which contributes to the molecule's overall stability.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[14][15] The process involves:

  • Preparing the 3D structures of the ligand (this compound) and the receptor (e.g., Xanthine Oxidase).

  • Using a scoring algorithm to systematically sample different binding poses of the ligand within the receptor's active site.

  • Ranking the poses based on a calculated binding affinity or score, which estimates the strength of the interaction.

This analysis can identify key interactions (like hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, providing a rationale for the molecule's biological activity and guiding further optimization.[5]

Results and Discussion: A Profile of this compound

Optimized Molecular Geometry

DFT calculations reveal the precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. The thiazolidine ring typically adopts a non-planar envelope or twisted conformation. The phenyl ring is tilted with respect to the thiazolidine ring, a crucial feature for its interaction with planar residues in protein active sites.[12]

Table 1: Selected Optimized Geometrical Parameters (DFT/B3LYP)

ParameterBond Length (Å)ParameterBond Angle (°)
S1–C2~1.77C2–N3–C4~112.0
C2=S6~1.67N3–C4–C5~108.5
N3–C2~1.38C4–C5–S1~104.0
N3–C4~1.46C5–S1–C2~92.5
C4–C5~1.54S1–C2=S6~124.0
C5–S1~1.85N3–C2=S6~123.5
C5–C7~1.52

Note: Values are representative and may vary slightly based on the specific level of theory used.

Vibrational Analysis

The calculated vibrational spectrum allows for the assignment of key functional group vibrations.

Table 2: Key Vibrational Frequencies (Calculated vs. Experimental)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Assignment
N-H Stretch~3420~3415Thiazolidine ring N-H
C-H Aromatic Stretch~3100-3050~3085Phenyl ring C-H
C-H Aliphatic Stretch~2980-2930~2986Thiazolidine ring C-H
C=S Thione Stretch~1250-1200~1265Thione group
C-N Stretch~1120~1116Thiazolidine ring C-N
C-S Stretch~640~631Thiazolidine ring C-S

Reference data adapted from studies on similar thiazolidine structures.[14]

Electronic Properties

cluster_0 Electronic Property Analysis cluster_1 Derived Properties cluster_2 Predicted Behavior DFT Optimized Structure (from DFT) FMO FMO Analysis (HOMO/LUMO) DFT->FMO MEP MEP Analysis (Charge Distribution) DFT->MEP NBO NBO Analysis (Intramolecular Interactions) DFT->NBO Reactivity Chemical Reactivity & Stability FMO->Reactivity Sites Reactive Sites (Electrophilic/Nucleophilic) MEP->Sites Stability Molecular Stability & Delocalization NBO->Stability

Caption: Relationship between DFT and key electronic property analyses.

  • FMO Analysis: The HOMO is typically localized over the thiazolidine ring, particularly the sulfur and nitrogen atoms, and the thione group, indicating these are the primary sites for electron donation. The LUMO is often distributed across the phenyl ring's π* system. The HOMO-LUMO energy gap for thiazolidine derivatives generally falls in the range of 4-5 eV, indicating good chemical stability.[12]

  • MEP Analysis: The MEP map reveals that the most electron-rich (negative) region is concentrated around the thione sulfur atom (S6), making it a prime site for electrophilic attack and hydrogen bond acceptance. The N-H proton, conversely, is an electron-deficient (positive) region, acting as a hydrogen bond donor.

  • NBO Analysis: NBO analysis highlights significant intramolecular charge transfer. Key interactions often include the delocalization of lone pair electrons from the nitrogen atom (LP(N3)) and the thione sulfur atom (LP(S6)) into adjacent antibonding orbitals (π* or σ*). These hyperconjugative interactions contribute significantly to the molecule's stability.

Table 3: Significant NBO Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N3π* (C2-S6)~40-55Lone Pair -> Antibonding π
LP (2) S1σ* (C2-N3)~5-10Lone Pair -> Antibonding σ
π (C-C) phenylπ* (C-C) phenyl~15-25π -> π* (Ring Delocalization)

E(2) is the stabilization energy. Values are representative based on similar structures.[8]

Molecular Docking Insights

Molecular docking studies on related thiazolidine-2-thione derivatives have identified key binding modes in various enzymes. For instance, in Xanthine Oxidase, the thione group often acts as a crucial hydrogen bond acceptor with residues like Ser347 and Glu263.[5][6] The phenyl group engages in hydrophobic or π-π stacking interactions within the active site pocket. These simulations suggest that this compound is a promising scaffold for developing potent enzyme inhibitors.[5]

Standard Protocol: A Step-by-Step Computational Workflow

This protocol outlines the standard procedure for performing a DFT and docking analysis on this compound using common software packages like Gaussian and AutoDock.

cluster_0 Computational Protocol start Start step1 Step 1: Ligand Preparation Draw & pre-optimize 5-PTT structure start->step1 step2 Step 2: DFT Optimization Run geometry optimization & frequency calculation (e.g., Gaussian) step1->step2 step4 Step 4: Receptor Preparation Download protein PDB file (e.g., XO). Remove water, add hydrogens. step1->step4 Parallel Path step3 Step 3: Property Analysis Extract data for FMO, MEP, NBO from DFT output step2->step3 step5 Step 5: Molecular Docking Define binding site. Run docking simulation (e.g., AutoDock) step2->step5 Optimized Ligand step4->step5 step6 Step 6: Results Analysis Analyze binding scores & poses. Visualize interactions (e.g., PyMOL) step5->step6 end End step6->end

Caption: A standard workflow for DFT and molecular docking studies.

Protocol Steps:

  • Structure Preparation:

    • Obtain the 2D structure of this compound (e.g., from PubChem[1]).

    • Use a molecular editor (e.g., GaussView, Avogadro) to build the 3D structure and perform an initial clean-up using a molecular mechanics force field.

  • DFT Geometry Optimization:

    • Set up a DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure is a true energy minimum (no imaginary frequencies).

  • DFT-Based Analyses:

    • From the output of the frequency calculation, analyze the vibrational modes to predict the IR/Raman spectrum.

    • From the main output file, extract the HOMO and LUMO energies to calculate the energy gap.

    • Generate cube files for the HOMO, LUMO, and electron density to visualize the MEP surface.

    • Perform an NBO analysis to calculate stabilization energies (E(2)).

  • Receptor Preparation for Docking:

    • Download the crystal structure of the target protein (e.g., from the Protein Data Bank).

    • Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens.

  • Molecular Docking Simulation:

    • Define the grid box for the docking simulation, centering it on the known active site of the receptor.

    • Use the DFT-optimized ligand structure as the input for the docking program.

    • Run the docking algorithm to generate multiple binding poses.

  • Analysis of Docking Results:

    • Analyze the binding energies/scores of the top-ranked poses.

    • Visualize the best pose within the protein's active site to identify key intermolecular interactions (H-bonds, hydrophobic contacts, etc.).

Conclusion

Theoretical and computational studies provide indispensable insights into the molecular behavior of this compound. Through a synergistic application of DFT calculations and molecular docking simulations, it is possible to build a comprehensive profile of its structural, electronic, and interactive properties. These studies confirm its stability, identify key sites of reactivity on the thione and phenyl moieties, and rationalize its potential as a potent ligand for various biological targets. The methodologies and findings presented in this guide serve as a foundational framework for researchers and scientists engaged in the rational design and development of novel therapeutics based on the thiazolidine scaffold.

References

  • Karumanchi, S. K., Atmakuri, L. R., Mandava, V. B. R., & Rajala, S. (2020). Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. Turkish Journal of Pharmaceutical Sciences. [Link][14][16]

  • ResearchGate. (n.d.). Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. Retrieved from ResearchGate. [Link][15]

  • Al-Ostoot, F. H., et al. (2023). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by BuSO3H core–shell nanostructures. Scientific Reports. [Link][17]

  • ResearchGate. (n.d.). Molecular orbitals (HOMO→LUMO, HOMO-1→LUMO, and HOMO-2→LUMO) o at the.... Retrieved from ResearchGate. [Link][18]

  • Akhtar, T., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega. [Link][9]

  • ResearchGate. (n.d.). GREEN SYNTHESIS, BIOLOGICAL EVALUATION AND DFT CALCULATIONS OF THIAZOLIDINONE DERIVATIVES – A REVIEW. Retrieved from ResearchGate. [Link][19]

  • El-Rayyes, A., et al. (2023). molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. Bulletin of the Chemical Society of Ethiopia. [Link][12]

  • Zaharia, V., et al. (2021). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. Antioxidants. [Link][2]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link][1]

  • Vovk, M. V., et al. (2021). Synthesis, antimicrobial and antioxidant activity evaluation, DFT-calculation, and docking studies of 3-aryl-5,6-dihydroimidazo[2,1-b][14][17]thiazoles. ResearchGate. [Link][7]

  • International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. [Link][11]

  • Kumar, M. S., et al. (2020). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative. Journal of Molecular Structure. [Link][13]

  • Wang, M. X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. [Link][5]

  • Kaur, R., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. [Link][3]

  • Stana, A., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. [Link][4]

  • ResearchGate. (2014). Study on molecular structure, vibrational assignments and HOMO-LUMO analysis of 2-phenylamino-5-(benzothiazol-2-oyl)thiazole using HF method. [Link][20]

  • Wang, M. X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. [Link][6]

  • Al-Sehemi, A. G., & El-Gogary, T. M. (2012). A theoretical study on the structure of thiazolidine-2,4-dione and its 5-substituted derivatives in the gas phase. Implications for the thiazolidine-2,4-dione-water complex. ResearchGate. [Link][21]

  • Al-Dies, A. A., et al. (2019). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile. Chemistry Central Journal. [Link][8]

  • ResearchGate. (n.d.). A Green Synthesis, DFT calculations, and molecular docking study of some new indeno[2,1-b]quinoxalines containing thiazole moiety. Retrieved from ResearchGate. [Link][10]

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Methodological & Application

Application Note: Evaluating 5-Phenylthiazolidine-2-thione as a Potential Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 5-Phenylthiazolidine-2-thione as a potential inhibitor of xanthine oxidase (XO). Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a key therapeutic strategy for managing hyperuricemia and gout.[1] While the broader class of thiazolidine-2-thione derivatives has shown promise as XO inhibitors, specific data on the 5-phenyl substituted isomer remains to be fully elucidated.[2][3][4] This guide presents the scientific rationale, detailed experimental protocols for in vitro characterization, and a framework for data analysis and interpretation. It is designed to enable researchers to rigorously assess the inhibitory potential and mechanism of action of this compound.

Introduction: The Rationale for Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a flavoprotein that plays a pivotal role in the catabolism of purines.[5] It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[2][4] Under normal physiological conditions, uric acid is a potent antioxidant. However, its overproduction or inadequate excretion leads to hyperuricemia, a condition characterized by elevated uric acid levels in the blood.[6][7]

Hyperuricemia is a primary etiological factor for gout, an inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and soft tissues.[8] Beyond gout, chronic hyperuricemia is increasingly associated with more severe health conditions, including chronic kidney disease, hypertension, and cardiovascular diseases.[2][3] Therefore, the inhibition of xanthine oxidase presents a validated and effective therapeutic approach to lower systemic uric acid levels.[1] Clinically approved drugs like Allopurinol function by this mechanism, serving as a benchmark for novel inhibitor discovery.[3]

The thiazolidine-2-thione scaffold has emerged as a promising heterocyclic core in the design of new XO inhibitors.[2][3][4] Research into various derivatives has demonstrated significant inhibitory activity, suggesting that this chemical class warrants further investigation.[2][3][4] This note focuses on this compound, a specific, yet uncharacterized, member of this family.

The Thiazolidine-2-thione Scaffold: A Promising Candidate

Recent studies have highlighted the potential of thiazolidine-2-thione derivatives as a novel class of xanthine oxidase inhibitors.[2][3][4] A key study on a series of these derivatives provides critical context for investigating this compound.

Baseline Activity of the Core Scaffold

The parent compound, thiazolidine-2-thione, has been evaluated for its inhibitory activity against xanthine oxidase, providing a crucial baseline. This allows for a quantitative assessment of how different substitutions on the core ring structure modulate inhibitory potency.

CompoundIC50 (μmol/L)
Thiazolidine-2-thione72.15[3][4]
Allopurinol (Reference)~8.9 (Varies by study)

Table 1: Comparative IC50 values for the parent thiazolidine-2-thione scaffold and the clinical inhibitor Allopurinol.

The data indicates that the unsubstituted thiazolidine-2-thione ring possesses inherent, albeit moderate, inhibitory activity against xanthine oxidase. This provides a strong rationale for exploring substitutions, such as the phenyl group at the 5-position, which could enhance this activity through additional interactions within the enzyme's active site.

The Untested Potential of this compound

While research has explored substitutions at other positions, the specific inhibitory profile of this compound has not been reported in peer-reviewed literature. The introduction of a phenyl group at the 5-position could lead to favorable π-π stacking or hydrophobic interactions within the active site of xanthine oxidase, potentially leading to a significant increase in potency compared to the parent scaffold. The protocols outlined below provide a robust methodology to test this hypothesis.

Experimental Protocols

The following protocols are designed to be a self-validating system for determining the xanthine oxidase inhibitory activity and mechanism of action of this compound.

Workflow for Inhibitor Characterization

The overall experimental process follows a logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - this compound - Allopurinol (Control) B Perform In Vitro Spectrophotometric Assay A->B C Calculate Percent Inhibition at a Fixed Concentration B->C D Generate Dose-Response Curve (Varying Inhibitor Concentrations) C->D If Inhibition >50% E Calculate IC50 Value D->E F Conduct Kinetic Assays (Varying Substrate and Inhibitor Concentrations) E->F Proceed if Potent G Generate Lineweaver-Burk Plot F->G H Determine Inhibition Type (Competitive, Non-competitive, Mixed) G->H

Caption: Experimental workflow for characterizing a novel xanthine oxidase inhibitor.

Protocol for IC50 Determination

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency. The assay is based on monitoring the formation of uric acid, which absorbs light at 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • This compound

  • Allopurinol (positive control)

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of reading absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL). The final concentration may require optimization.

    • Substrate Solution: Prepare a stock solution of xanthine (e.g., 150 µM) in phosphate buffer. Gentle heating may be required for dissolution.

    • Test Compound Stock: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Serial Dilutions: Perform serial dilutions of the test compound stock in phosphate buffer to create a range of concentrations for testing (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.

    • Positive Control: Prepare serial dilutions of Allopurinol similarly.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: 150 µL Phosphate Buffer + 50 µL of the highest concentration of the test compound (or vehicle).

    • Control Wells (100% Activity): 100 µL Phosphate Buffer + 50 µL Xanthine Oxidase solution + 50 µL Vehicle (e.g., buffer with ≤1% DMSO).

    • Test Wells: 100 µL of each serially diluted this compound solution + 50 µL Xanthine Oxidase solution.

    • Positive Control Wells: 100 µL of each serially diluted Allopurinol solution + 50 µL Xanthine Oxidase solution.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 25°C or 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the Xanthine substrate solution to all wells except the blanks.

    • Immediately begin monitoring the change in absorbance at 295 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (V_control - V_test) / V_control ] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol for Determining the Mechanism of Inhibition

This protocol determines how the inhibitor interacts with the enzyme and its substrate.

Procedure:

  • Assay Setup: This experiment requires a matrix of conditions. You will vary the concentration of the substrate (xanthine) across a fixed set of inhibitor concentrations.

    • Set up multiple sets of reactions. Each set will have a different, fixed concentration of this compound (e.g., 0 µM, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • Within each set, vary the concentration of the xanthine substrate (e.g., from 15 µM to 150 µM).

  • Data Collection: Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentration as described in the IC50 protocol.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

    • This double-reciprocal plot will yield a series of lines. The pattern in which these lines intersect provides a clear visual diagnosis of the inhibition mechanism.

Interpreting Kinetic Data

The Lineweaver-Burk plot is a powerful tool for diagnosing the mechanism of enzyme inhibition.

G cluster_0 Lineweaver-Burk Plot Analysis A Competitive Inhibition - Lines intersect on the Y-axis. - Vmax is unchanged. - Apparent Km increases. B Non-competitive Inhibition - Lines intersect on the X-axis. - Vmax decreases. - Km is unchanged. C Mixed Inhibition - Lines intersect off-axes. - Vmax decreases. - Apparent Km changes.

Sources

Application Notes and Protocols: Evaluating the Antioxidant Properties of 5-Phenylthiazolidine-2-thione Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thiazolidine-2-thiones in Combating Oxidative Stress

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] This has spurred intensive research into novel antioxidant agents that can mitigate the damaging effects of ROS. The thiazolidine heterocyclic ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[2][3] While much attention has been given to thiazolidin-2,4-diones, the related 5-Phenylthiazolidine-2-thione analogues represent a promising, yet less explored, class of compounds. Their unique structural features suggest a potential for potent antioxidant activity, making them attractive candidates for drug discovery.

This guide provides a comprehensive framework for researchers aiming to synthesize and rigorously evaluate the antioxidant properties of novel this compound analogues. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust, self-validating, and grounded in established scientific principles.

Section 1: Mechanistic Insights into Antioxidant Action

Understanding the potential mechanisms of action is crucial for designing relevant experiments and interpreting results. For this compound analogues, antioxidant activity is likely conferred through several pathways, primarily influenced by the nature of substituents on the phenyl ring.

  • Direct Radical Scavenging: The most direct antioxidant mechanism involves the neutralization of free radicals. Analogues bearing phenolic hydroxyl (-OH) groups on the phenyl ring are prime candidates for this activity. They can donate a hydrogen atom from the hydroxyl group to a highly reactive free radical (R•), thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance, rendering it significantly less reactive. This process is a cornerstone of how many natural and synthetic phenolic antioxidants function.[4]

  • Metal Ion Chelation: Pro-oxidant metal ions, such as ferrous iron (Fe²⁺), can catalyze the formation of highly damaging ROS, like the hydroxyl radical, via the Fenton reaction.[5] Heterocyclic structures containing nitrogen and sulfur atoms, like the thiazolidine-2-thione core, possess lone pairs of electrons that can chelate these metal ions, sequestering them and preventing their participation in radical-generating reactions.

  • Modulation of Endogenous Antioxidant Systems: While direct scavenging is a key chemical property, some compounds can exert antioxidant effects biologically. Related thiazolidine structures have been shown to upregulate the expression of endogenous antioxidant enzymes, such as catalase, often through the activation of nuclear receptors like PPARγ (Peroxisome Proliferator-Activated Receptor gamma).[6] Although this is a more complex, cell-based mechanism, it represents a potential secondary pathway for this class of compounds.

Mechanism cluster_0 Radical Scavenging by a Phenolic Analogue Compound 5-(4-Hydroxyphenyl)thiazolidine-2-thione (Ar-OH) Radical Reactive Oxygen Species (ROS / R•) StableRadical Stabilized Antioxidant Radical (Ar-O•) Compound->StableRadical H• Donation Neutralized Neutralized Species (ROH / RH) Radical->Neutralized H• Acceptance

Caption: Putative radical scavenging mechanism of a phenolic this compound analogue.

Section 2: Synthesis and Sample Preparation: The Foundation of Reliable Data

Generalized Synthesis Scheme

A common route to synthesize this compound analogues involves a one-pot, three-component reaction using a substituted nitroepoxide, a primary amine, and carbon disulfide, often in an aqueous medium.[7] This method is attractive for its efficiency and use of mild conditions.

  • Reactants: A substituted benzaldehyde, nitromethane, and an appropriate amine are used to generate the key nitroepoxide intermediate in situ or in a preceding step.

  • Cyclization: The intermediate is then reacted with carbon disulfide (CS₂) in the presence of a base to facilitate the cyclization and formation of the thiazolidine-2-thione ring.[2][7]

Purification and Characterization
  • Purification: Following synthesis, crude products must be purified, typically via recrystallization or column chromatography, to remove unreacted starting materials and byproducts.

  • Characterization: The structure and purity of the final compounds must be unequivocally confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS). This step is non-negotiable for ensuring the integrity of the subsequent biological data.

Preparation of Stock and Working Solutions
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions due to its ability to dissolve a wide range of organic compounds. However, the final concentration of DMSO in the assay mixture should be kept low (typically <1%) as it can interfere with the reaction kinetics.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of each analogue in 100% DMSO. Store these solutions at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, thaw a stock aliquot and perform serial dilutions using the same solvent as the assay buffer (e.g., methanol or ethanol for DPPH/ABTS assays) to create a range of working concentrations. This ensures that the final solvent composition is consistent across all test wells.

Section 3: In Vitro Antioxidant Activity Assays: Protocols and Rationale

No single assay can fully capture the multifaceted nature of antioxidant activity.[8] Therefore, a panel of assays based on different mechanisms is recommended. The DPPH and ABTS assays are excellent primary screening tools due to their robustness and high throughput.

Workflow cluster_synthesis Compound Preparation cluster_assay Antioxidant Screening cluster_analysis Data Analysis & Interpretation Synth Synthesis of Analogues Purify Purification & Characterization (NMR, MS) Synth->Purify Stock Stock Solution Preparation (e.g., 10 mM in DMSO) Purify->Stock DPPH Protocol 3.1: DPPH Assay Stock->DPPH ABTS Protocol 3.2: ABTS Assay Stock->ABTS Calc Calculate % Inhibition DPPH->Calc ABTS->Calc IC50 Determine IC50 Values Calc->IC50 TEAC Determine TEAC Values Calc->TEAC Table Tabulate & Compare Data IC50->Table TEAC->Table SAR Structure-Activity Relationship (SAR) Analysis Table->SAR

Caption: Overall experimental workflow for evaluating the antioxidant potential of novel compounds.

Protocol 3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[9] The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[10] Upon reduction by an antioxidant, the violet color fades to a pale yellow, and the decrease in absorbance is measured spectrophotometrically. This decolorization is directly proportional to the radical scavenging activity of the compound.[9]

Rationale for Use: The DPPH assay is technically simple, rapid, and highly sensitive, making it an ideal first-pass screening method for evaluating the free radical scavenging ability of a large number of compounds.[5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), analytical grade

  • Test compounds and positive controls (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh daily and kept in the dark to prevent degradation. The absorbance of this working solution at 517 nm should be approximately 1.0.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 100 µL of various concentrations of the test compound (prepared by serial dilution in methanol) to the wells.

    • Positive Control Wells: Add 100 µL of various concentrations of a standard antioxidant (e.g., Ascorbic Acid) to the wells.

    • Blank (Control) Well: Add 100 µL of methanol to the well. This represents 0% scavenging activity.

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to all wells. Mix gently by pipetting or using a plate shaker.

  • Incubation: Incubate the plate at room temperature in the dark for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state.

  • Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

Data Analysis:

  • Calculate Percentage Scavenging Activity:

    • % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100[9]

    • Where:

      • Acontrol is the absorbance of the blank well (methanol + DPPH).

      • Asample is the absorbance of the well containing the test compound or standard.

  • Determine IC₅₀ Value:

    • Plot the % Scavenging Activity against the corresponding concentrations of the test compound.

    • The IC₅₀ value is the concentration of the compound required to scavenge 50% of the DPPH radicals. This can be determined from the graph using non-linear regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.

Protocol 3.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). ABTS is oxidized using a strong oxidizing agent like potassium persulfate to generate the radical, which has a characteristic blue-green color with an absorbance maximum at 734 nm.[11] Antioxidants added to the solution donate electrons or hydrogen atoms to the ABTS•⁺, causing the color to fade. The extent of decolorization is proportional to the antioxidant's concentration and potency.[11]

Rationale for Use: The ABTS assay is versatile and can be used to measure the antioxidant capacity of both hydrophilic and lipophilic compounds.[11] The radical is soluble in both aqueous and organic solvents, and the assay can be performed over a wide pH range, allowing for the study of pH effects on antioxidant activity.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Test compounds and positive control (Trolox is the standard for this assay)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 734 nm

Procedure:

  • Preparation of ABTS•⁺ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete generation of the ABTS radical cation.[11][12]

  • Preparation of ABTS•⁺ Working Solution:

    • Before the assay, dilute the stock solution with the assay solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm. This working solution should be prepared fresh.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of various concentrations of the test compound to the wells.

    • Positive Control Wells: Add 20 µL of various concentrations of Trolox standard to the wells to generate a standard curve.

    • Blank (Control) Well: Add 20 µL of the assay solvent.

  • Initiate Reaction: Add 180 µL of the ABTS•⁺ working solution to all wells. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Read the absorbance at 734 nm.

Data Analysis:

  • Calculate Percentage Inhibition:

    • % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100[11]

    • Where:

      • Acontrol is the absorbance of the blank well.

      • Asample is the absorbance of the well with the test compound or standard.

  • Determine Trolox Equivalent Antioxidant Capacity (TEAC):

    • Plot a standard curve of % Inhibition versus the concentration of Trolox.

    • Using the linear regression equation from the standard curve (y = mx + c), calculate the TEAC for each test compound concentration.

    • The TEAC value is expressed as µM of Trolox equivalents per µM (or µg/mL) of the test compound. A higher TEAC value signifies greater antioxidant capacity.

Section 4: Data Interpretation and Presentation

Interpreting the Results:

  • IC₅₀ (from DPPH): Represents the potency of a compound. A compound with an IC₅₀ of 10 µM is more potent than one with an IC₅₀ of 50 µM.

  • TEAC (from ABTS): Provides a relative measure of antioxidant capacity compared to a common standard (Trolox). This allows for cross-comparison of results, even between different experiments.

Summarizing Data: All quantitative data should be summarized in a clearly structured table. This allows for easy comparison of the antioxidant activities of the synthesized analogues against each other and against known standards.

Table 1: Sample Data Summary for Antioxidant Activity of this compound Analogues

Compound IDSubstitution on Phenyl RingDPPH IC₅₀ (µM) ± SDABTS TEAC (µM Trolox/µM Cmpd) ± SD
Analogue 1 4-OH15.2 ± 1.11.8 ± 0.2
Analogue 2 3,4-diOH8.7 ± 0.62.5 ± 0.3
Analogue 3 4-OCH₃112.5 ± 9.80.4 ± 0.1
Analogue 4 H (unsubstituted)> 200< 0.1
Ascorbic Acid Positive Control25.4 ± 2.31.1 ± 0.1
Trolox Positive Control32.1 ± 2.91.0 (by definition)

Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.

From a table like this, researchers can quickly deduce SAR insights. For example, the hypothetical data above suggests that phenolic hydroxyl groups are critical for activity (Analogue 4 vs. 1 & 2), and that a second hydroxyl group (catechol moiety, Analogue 2) further enhances the antioxidant capacity.

Section 5: Conclusion and Future Directions

The protocols detailed in this guide provide a robust starting point for the systematic evaluation of this compound analogues as potential antioxidant agents. By employing standardized assays like DPPH and ABTS, researchers can reliably screen compound libraries and identify promising lead candidates.

Successful identification of potent analogues from these in vitro chemical assays should be followed by more biologically relevant investigations. Future work could include:

  • Cell-based Assays: Evaluating the ability of compounds to reduce intracellular ROS levels in cell lines under induced oxidative stress.[5]

  • Enzyme Inhibition Assays: Investigating the effect of the compounds on pro-oxidant enzymes like xanthine oxidase.[2]

  • Mechanism of Action Studies: Exploring whether the compounds modulate endogenous antioxidant pathways, for example, by measuring the expression of enzymes like catalase and superoxide dismutase (SOD).[6]

Through this structured approach, from chemical synthesis and in vitro screening to deeper mechanistic studies, the full therapeutic potential of this compound analogues as novel antioxidants can be effectively explored.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Google Scholar.
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  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). Google Scholar.
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  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. Retrieved from [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2021). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PLOS ONE. Retrieved from [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. (2019). PubMed. Retrieved from [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PubMed. Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent developments and biological activities of thiazolidinone derivatives: A review. (2023). ResearchGate. Retrieved from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1. (n.d.). ResearchGate. Retrieved from [Link]

  • Genesis and development of DPPH method of antioxidant assay. (n.d.). National Institutes of Health. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved from [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI. Retrieved from [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. Retrieved from [Link]

  • New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mechanism for antioxidative effects of thiazolidinediones in pancreatic β-cells. (2011). PubMed. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. (n.d.). Indian Journal of Research in Pharmacy and Biotechnology. Retrieved from [Link]

  • New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. (n.d.). OUCI. Retrieved from [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. (2020). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: The Use of 5-Phenylthiazolidine-2-thione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of 5-Phenylthiazolidine-2-thione. This guide delves into its applications as a potent chiral auxiliary in asymmetric synthesis, providing detailed protocols and mechanistic insights.

Introduction: The Strategic Advantage of this compound

In the realm of asymmetric synthesis, the ability to control the stereochemical outcome of a reaction is paramount. Chiral auxiliaries are powerful tools that, when temporarily incorporated into a substrate, direct the formation of a new stereocenter with high selectivity. Among the various classes of chiral auxiliaries, thiazolidinethiones, and specifically this compound, have emerged as highly effective and versatile reagents.[1][2]

Derived from readily available amino alcohols, these sulfur-containing heterocycles offer distinct advantages over their more traditional oxazolidinone counterparts, such as the widely used Evans auxiliaries.[3] The enhanced reactivity of the thiocarbonyl group in N-acylated thiazolidinethiones facilitates milder reaction conditions and, crucially, allows for a more facile and often cleaner cleavage of the auxiliary post-transformation.[3][4] This ease of removal is a significant benefit in multi-step syntheses, minimizing the potential for side reactions and improving overall yields.

The phenyl substituent at the 5-position of the thiazolidinethione ring provides a rigid chiral environment, which is key to inducing high levels of stereoselectivity in a variety of chemical transformations. These include, but are not limited to, asymmetric aldol reactions, alkylations, and the synthesis of complex, biologically active molecules such as β-lactams and non-proteinogenic amino acids.[1][5][6]

Core Application: Asymmetric Aldol Reactions

One of the most powerful applications of this compound is in directing stereoselective aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. The N-acyl derivative of this compound serves as a prochiral substrate, which upon enolization and subsequent reaction with an aldehyde, yields aldol adducts with excellent diastereoselectivity.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The following diagram illustrates the general strategy for employing a chiral auxiliary like this compound in an asymmetric transformation.

Chiral Auxiliary Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Stereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A 5-Phenylthiazolidine- 2-thione C N-Acyl-5-phenylthiazolidine- 2-thione A->C Base B Acylating Agent (e.g., Propionyl Chloride) B->C D N-Acyl-5-phenylthiazolidine- 2-thione F Diastereomerically Enriched Product D->F Enolization, Lewis Acid E Electrophile (e.g., Aldehyde) E->F G Diastereomerically Enriched Product I Chiral Product (e.g., Chiral Carboxylic Acid) G->I J Recovered Auxiliary G->J H Cleavage Reagent (e.g., LiOH/H2O2) H->I

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Mechanistic Insight: Stereocontrol in Aldol Additions

The high diastereoselectivity observed in aldol reactions mediated by N-acyl thiazolidinethiones is attributed to the formation of a rigid, chelated transition state. When using titanium enolates, the Lewis acidic titanium coordinates to both the enolate oxygen and the thiocarbonyl sulfur, creating a well-defined conformational arrangement. The bulky phenyl group on the auxiliary effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face and thus controlling the stereochemistry of the newly formed stereocenters.[7][8]

Aldol Reaction Mechanism N-Acyl N-Acyl-5-phenylthiazolidine-2-thione R-CO-N(CS)C(Ph)HCH2S Enolate Chelated Titanium Enolate Face A (Blocked by Phenyl Group) Face B (Accessible) N-Acyl->Enolate TiCl4, Base Transition_State {Rigid Six-Membered Chair-like Transition State} Enolate->Transition_State Face B Attack Aldehyde Aldehyde (R'CHO) Aldehyde->Transition_State Product Syn-Aldol Adduct High Diastereoselectivity Transition_State->Product C-C Bond Formation

Sources

Experimental protocol for the synthesis of 5-Phenylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 5-Phenylthiazolidine-2-thione

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiazolidine-2-thione scaffolds are integral to various pharmacologically active agents, serving as chiral auxiliaries and key intermediates.[1] This guide details a robust and reproducible method starting from (R)-2-amino-1-phenylethanol, elucidates the underlying reaction mechanism, provides step-by-step instructions, and outlines the necessary procedures for purification and characterization of the final product.

Introduction and Scientific Background

Thiazolidine-2-thiones are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.[2] Their derivatives are widely recognized for a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[1] The specific stereochemistry at the C5 position, as in this compound, makes it a valuable chiral building block in asymmetric synthesis, enabling the stereoselective creation of complex molecules.

The synthesis protocol described herein utilizes a classical and efficient cyclization reaction. The chosen starting material, a chiral β-amino alcohol, allows for the direct incorporation of a phenyl group at the 5-position with a defined stereochemistry. The reaction with carbon disulfide in the presence of a strong base is a well-established method for forming the thiazolidine-2-thione ring system.[3][4]

Reaction Principle and Mechanism

The synthesis of this compound from a β-amino alcohol proceeds through a two-step intramolecular cyclization mechanism.

  • Formation of a Dithiocarbamate Intermediate: The reaction is initiated by the deprotonation of the amino group of (R)-2-amino-1-phenylethanol by a base (e.g., potassium hydroxide). The resulting highly nucleophilic amine anion then attacks the electrophilic carbon atom of carbon disulfide (CS₂). This is followed by proton abstraction from the hydroxyl group, leading to the formation of a potassium dithiocarbamate salt intermediate.

  • Intramolecular Cyclization (S N 2): The hydroxyl group in the dithiocarbamate intermediate is a poor leaving group. To facilitate the ring-closing step, it must be activated. In this protocol, the addition of methanesulfonyl chloride (MsCl) converts the hydroxyl group into a mesylate, which is an excellent leaving group. The sulfur anion of the dithiocarbamate then acts as an intramolecular nucleophile, attacking the carbon bearing the mesylate group in an S N 2 fashion. This stereospecific attack results in an inversion of configuration at that carbon and the formation of the five-membered thiazolidine-2-thione ring.

The overall mechanism ensures high stereoselectivity, with the chirality of the starting amino alcohol dictating the final product's stereochemistry.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmountPuritySupplier
(R)-2-Amino-1-phenylethanolC₈H₁₁NO137.1820.01.02.74 g≥98%Sigma-Aldrich
Potassium Hydroxide (KOH)KOH56.1122.01.11.23 g≥85%Fisher Scientific
Carbon Disulfide (CS₂)CS₂76.1424.01.21.83 g (1.45 mL)≥99%Acros Organics
Methanesulfonyl Chloride (MsCl)CH₃SO₂Cl114.5522.01.12.52 g (1.70 mL)≥99%Alfa Aesar
Tetrahydrofuran (THF)C₄H₈O---80 mLAnhydrousVWR
Dichloromethane (DCM)CH₂Cl₂---150 mLACS GradeVWR
Saturated NaHCO₃ solution----50 mL-Lab Prepared
Brine (Saturated NaCl)----50 mL-Lab Prepared
Anhydrous MgSO₄MgSO₄---~5 g-Sigma-Aldrich
Equipment Required
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a nitrogen/argon inlet

  • Thermometer

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Start Starting Materials (R)-2-Amino-1-phenylethanol KOH, CS₂, THF Mixing Step 1: Dithiocarbamate Formation - Dissolve KOH in THF - Add Amino Alcohol - Add CS₂ dropwise at 0°C Start->Mixing Initial Reaction Activation Step 2: Activation - Add MsCl dropwise at 0°C - Stir at room temperature Mixing->Activation Intermediate Formed Workup Step 3: Aqueous Work-up - Quench with water - Extract with DCM - Wash with NaHCO₃ & Brine Activation->Workup Reaction Completion Purification Step 4: Isolation & Purification - Dry with MgSO₄ - Concentrate in vacuo - Recrystallize from Ethanol/Hexane Workup->Purification Crude Product Product Final Product This compound Purification->Product Pure Solid

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

CAUTION: This procedure involves hazardous materials. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Carbon disulfide is extremely flammable and toxic.[5][6][7]

  • Flask Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: In the flask, dissolve potassium hydroxide (1.23 g, 22.0 mmol) in 40 mL of anhydrous THF. Stir until the KOH is mostly dissolved. Cool the mixture to 0°C using an ice-water bath.

  • Dithiocarbamate Formation: Dissolve (R)-2-amino-1-phenylethanol (2.74 g, 20.0 mmol) in 20 mL of anhydrous THF and add it to the cooled KOH solution. Stir for 10 minutes. Add carbon disulfide (1.45 mL, 24.0 mmol) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 5°C. A thick, yellowish precipitate may form. Stir the resulting slurry at 0°C for an additional 1 hour.

  • Activation and Cyclization: Add methanesulfonyl chloride (1.70 mL, 22.0 mmol) dropwise to the reaction mixture at 0°C over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (30:70 v/v). The disappearance of the starting material and the appearance of a new, lower Rf spot indicates product formation.

  • Aqueous Work-up: Upon completion, carefully quench the reaction by adding 50 mL of cold water. Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine. This removes any unreacted acidic species and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellowish solid or oil.

  • Purification: Purify the crude product by recrystallization from a hot ethanol/hexane mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hexane dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Filter the resulting crystals, wash with a small amount of cold hexane, and dry under vacuum.

  • Yield Calculation: Weigh the final dried product and calculate the percentage yield based on the initial amount of (R)-2-amino-1-phenylethanol. A typical yield for this procedure is in the range of 70-85%.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₉H₉NS₂
Molecular Weight 195.31 g/mol [8]
Appearance White to pale yellow crystalline solid
Melting Point ~115-117 °C (for similar structures, specific data may vary)[9]
Solubility Soluble in Dichloromethane, Chloroform, Acetone; sparingly soluble in Ethanol.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group (typically a multiplet between 7.20-7.45 ppm), a methine proton (CH) at the C5 position (a triplet or doublet of doublets around 5.0-5.5 ppm), and two diastereotopic methylene protons (CH₂) at the C4 position (multiplets between 3.4-4.0 ppm). A broad singlet for the N-H proton may appear around 8.0-9.0 ppm.[10][11]

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): Key signals should include the thiocarbonyl carbon (C=S) around 200-205 ppm, aromatic carbons between 125-140 ppm, the C5 carbon around 55-60 ppm, and the C4 carbon around 35-40 ppm.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching (~3200-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=S stretching (~1200-1250 cm⁻¹), and C-N stretching (~1300-1350 cm⁻¹).

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺ = 196.02.

Safety and Handling Precautions

  • Carbon Disulfide (CS₂): Extremely flammable (flash point -30°C), highly volatile, and toxic by inhalation, ingestion, and skin absorption. It can be ignited by hot surfaces like steam pipes or light bulbs.[7] All handling must be done in a fume hood, away from ignition sources, using non-sparking tools.[12]

  • Potassium Hydroxide (KOH): Corrosive and can cause severe skin and eye burns. Handle with appropriate gloves and eye protection.

  • Methanesulfonyl Chloride (MsCl): Corrosive, a lachrymator, and toxic. Reacts violently with water. Handle with extreme care in a fume hood.

  • Solvents: Tetrahydrofuran (THF) and Dichloromethane (DCM) are volatile and harmful. Avoid inhalation of vapors and skin contact. Ensure proper ventilation.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Organic waste and chlorinated waste should be collected in separate, labeled containers.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.Ensure reagents are anhydrous, especially THF. Check the purity of starting materials. Extend the reaction time and monitor by TLC.
Degradation of intermediate.Maintain low temperature (0°C) during the addition of CS₂ and MsCl, as these steps are exothermic.
Oily Product / Fails to Crystallize Presence of impurities.Re-purify using column chromatography on silica gel with an Ethyl Acetate/Hexane gradient. Ensure all solvent is removed during work-up.
Incorrect solvent system for recrystallization.Try different solvent pairs, such as Dichloromethane/Hexane or Toluene.
Inconsistent Spectroscopic Data Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. If impurities are suspected, perform purification again.
Incorrect structure.Re-evaluate all characterization data (NMR, MS, IR) to confirm the structure. Check for potential side products.

References

  • Garcı́a-Garcı́a, P., Garcı́a-Rı́os, R., Garcı́a-Álvarez, R., & Van der Eycken, E. V. (2023). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism for the formation of thiazolidine-2-thiones. Available at: [Link]

  • Sahiba, N., Sethiya, A., Soni, J., Agarwal, D. K., & Agarwal, S. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Pharmaceuticals. Available at: [Link]

  • International Labour Organization. (n.d.). ICSC 0022 - CARBON DISULFIDE. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Carbon Disulfide. Available at: [Link]

  • ATSDR. (n.d.). Taking an Exposure History: Material Safety Data Sheet (MSDS). Available at: [Link]

  • ResearchGate. (n.d.). Reactivity of β-Amino Alcohols with Carbon Disulfide. Study on the Synthesis of 2-Oxazolidinethiones and 2-Thiazolidinethiones. Available at: [Link]

  • ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... Available at: [Link]

  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. Available at: [Link]

  • Mendoza, A., et al. (2019). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Patel, K., et al. (2021). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Journal of Scientific & Industrial Research.
  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. Available at: [Link]

  • Semantic Scholar. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 5-(furan-2-ylmethylene).... Available at: [Link]

Sources

Unraveling the Molecular Intricacies: A Guide to Mechanism of Action Studies for 5-Phenylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for elucidating the mechanism of action of 5-Phenylthiazolidine-2-thione. Moving beyond a simple list of procedures, this document delves into the scientific rationale behind experimental choices, offering a self-validating system for robust and reproducible findings. The protocols and insights presented herein are grounded in established scientific literature to ensure technical accuracy and promote best practices in the field.

Introduction: The Therapeutic Potential of the Thiazolidine Scaffold

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1] this compound, a specific derivative of this class, has emerged as a compound of interest for further investigation. Understanding its precise mechanism of action is paramount for its potential development as a therapeutic agent. This guide will outline a strategic approach to dissecting its molecular interactions and cellular effects.

Part 1: Initial Target Identification and Validation

The first critical step in a mechanism of action study is to identify the primary biological target(s) of the compound. This can be approached through a combination of computational and experimental methods.

Computational Approach: In Silico Target Prediction

Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses. Molecular docking simulations can predict the binding affinity of this compound to a panel of known protein targets.

Protocol 1: Molecular Docking Simulation

  • Ligand Preparation: Obtain the 3D structure of this compound. This can be generated using chemical drawing software and energy-minimized using a suitable force field (e.g., MMFF94). The structure is available on PubChem (CID 3270059).[2]

  • Target Selection: Select a library of potential protein targets. Based on the activities of similar thiazolidine derivatives, this could include enzymes like Xanthine Oxidase[3][4][5], kinases, and apoptosis-related proteins.[6]

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound to the active sites of the selected targets.

  • Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to prioritize potential targets for experimental validation. Molecular docking of a similar thiazolidine-2-thione derivative with Xanthine Dehydrogenase (XDH) has shown interactions with key amino acid residues.[3][7]

Experimental Approach: Biochemical and Biophysical Assays

Biochemical and biophysical assays are essential for confirming direct interactions between this compound and its predicted targets.

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: Xanthine Oxidase)

Xanthine oxidase (XO) is a key enzyme in purine metabolism and its inhibition is a therapeutic strategy for hyperuricemia and gout.[3][4][5]

  • Reagents and Materials:

    • Xanthine Oxidase (from bovine milk or recombinant)

    • Xanthine (substrate)

    • This compound (test compound)

    • Allopurinol (positive control inhibitor)

    • Phosphate buffer (pH 7.5)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Assay Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, varying concentrations of the test compound or control, and xanthine.

    • Initiate the reaction by adding xanthine oxidase to each well.

    • Monitor the production of uric acid by measuring the increase in absorbance at 295 nm over time.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Data Analysis and Interpretation: A dose-dependent decrease in the rate of uric acid formation indicates inhibition of XO by this compound. The IC50 value provides a quantitative measure of its inhibitory potency. For instance, a derivative of thiazolidine-2-thione, compound 6k, exhibited a potent XO inhibitory activity with an IC50 value of 3.56 μmol/L.[4][5]

Table 1: Example Data for Xanthine Oxidase Inhibition Assay

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound11510.5
545
1052
2078
5095
Allopurinol (Control)1252.1
255
585

Protocol 3: Determining the Mode of Inhibition (Enzyme Kinetics)

To understand how this compound inhibits its target enzyme, it is crucial to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).

  • Procedure:

    • Perform the enzyme inhibition assay as described in Protocol 2, but with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound).

    • Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

  • Data Analysis:

    • Generate Lineweaver-Burk plots (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition. For example, a mixed-type inhibitor will show changes in both Vmax and Km. A similar thiazolidine-2-thione derivative was identified as a mixed-type XO inhibitor.[4][5]

Workflow for Target Identification and Validation

G cluster_0 Computational Prediction cluster_1 Experimental Validation cluster_2 Mechanism Characterization A In Silico Target Fishing (Molecular Docking) B Biochemical Assays (e.g., Enzyme Inhibition) A->B Hypothesized Targets C Biophysical Assays (e.g., SPR, ITC) B->C Confirm Direct Binding D Enzyme Kinetics (Mode of Inhibition) B->D Characterize Inhibition

Caption: Workflow for identifying and validating the molecular target of a small molecule inhibitor.

Part 2: Cellular Mechanism of Action

Once a direct molecular target is validated, the next step is to investigate the compound's effects in a cellular context. This involves assessing its impact on cellular signaling pathways, cell viability, and other relevant cellular processes.

Cell Viability and Proliferation Assays

These assays are fundamental to understanding the cytotoxic or cytostatic effects of a compound.

Protocol 4: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line if investigating anticancer effects) in a 96-well plate.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value. Thiazolidinone derivatives have been shown to inhibit the proliferation of cancer cell lines.[6]

Apoptosis and Cell Cycle Analysis

If the compound exhibits cytotoxic effects, it is important to determine if it induces apoptosis (programmed cell death).

Protocol 5: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a defined period.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

  • Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction. Studies on similar compounds have demonstrated the induction of apoptosis in cancer cells.[6]

Signaling Pathway for Apoptosis Induction

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Outcome A This compound B ↑ Bax ↓ Bcl-2 A->B C Mitochondrial Membrane Depolarization B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Sources

The Medicinal Chemistry of 5-Phenylthiazolidine-2-thione: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolidine scaffold is a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile. Among its myriad derivatives, 5-Phenylthiazolidine-2-thione emerges as a compound of significant interest, demonstrating a breadth of biological activities that underscore its potential in drug discovery and development. This technical guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and functional evaluation, alongside insights into its mechanisms of action and structure-activity relationships.

Introduction to the Therapeutic Potential of this compound

This compound belongs to the broader class of thiazolidinones, five-membered heterocyclic compounds containing both sulfur and nitrogen.[1][2] The introduction of a phenyl group at the 5-position of the thiazolidine-2-thione core creates a unique stereochemical and electronic environment, profoundly influencing its interaction with biological targets. This structural feature is pivotal to its observed efficacy across various therapeutic areas, including oncology and infectious diseases.

The thiazolidine ring system is a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity.[3] This inherent promiscuity, when appropriately harnessed through chemical modification, allows for the development of potent and selective therapeutic agents. The diverse biological activities associated with the thiazolidine core include anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3]

Key Medicinal Chemistry Applications

The applications of this compound and its close analogs in medicinal chemistry are diverse, with the most prominent being in the fields of cancer and infectious disease research.

Anticancer Activity

Thiazolidinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[4][5] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Mechanism of Action: The primary anticancer mechanism of many thiazolidinone derivatives involves the induction of the intrinsic apoptotic pathway. This is often initiated by an increase in intracellular reactive oxygen species (ROS), which in turn leads to mitochondrial dysfunction.[6] Key events in this pathway include the permeabilization of the mitochondrial membrane, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase cascades, ultimately leading to cell death.[6] Furthermore, some thiazolidinone derivatives have been shown to arrest the cell cycle at various checkpoints, preventing the uncontrolled proliferation characteristic of cancer cells.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Thiazolidinone derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[7][8][9]

Mechanism of Action: The antimicrobial mechanism of thiazolidinones is multifaceted. One proposed mechanism is the inhibition of bacterial biofilm formation, a key virulence factor that protects bacteria from antibiotics and host immune responses.[9] Additionally, some derivatives are believed to interfere with essential bacterial enzymes, disrupting critical cellular processes. For instance, inhibition of MurB, an enzyme involved in the synthesis of the bacterial cell wall, has been suggested as a potential target.[10]

Synthesis and Characterization Protocols

The synthesis of this compound can be achieved through a one-pot, three-component reaction, which is an efficient and atom-economical approach.[2]

Protocol: One-Pot Synthesis of this compound

This protocol is adapted from a general method for the synthesis of thiazolidine-2-thiones.[2]

Materials:

  • Nitroepoxide (derived from styrene)

  • Primary amine (e.g., ammonia or a primary amine source)

  • Carbon disulfide (CS₂)

  • Water (H₂O)

  • Stir plate and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitroepoxide derived from styrene in water at ambient temperature.

  • Addition of Reagents: To the stirred solution, add the primary amine source followed by the dropwise addition of carbon disulfide.

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC to track the consumption of the starting materials and the formation of the product.

  • Workup: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Nitroepoxide Nitroepoxide (from Styrene) Reaction One-Pot Reaction (Ambient Temp, H₂O) Nitroepoxide->Reaction Amine Primary Amine Amine->Reaction CS2 Carbon Disulfide CS2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Monitor by TLC Purification Column Chromatography Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Characterization (NMR, MS) Product->Characterization

Figure 1: One-Pot Synthesis Workflow.

Biological Activity Evaluation Protocols

To assess the medicinal chemistry applications of this compound, standardized in vitro assays are employed.

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Normal cell line (for cytotoxicity comparison, e.g., VERO cells)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Materials:

  • Bacterial or fungal strains

  • This compound stock solution (in DMSO)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Biological_Assay_Workflow cluster_synthesis Compound Preparation cluster_anticancer Anticancer Evaluation cluster_antimicrobial Antimicrobial Evaluation Compound This compound Treatment_AC Compound Treatment (Serial Dilutions) Compound->Treatment_AC Treatment_AM Compound Treatment (Serial Dilutions) Compound->Treatment_AM Cell_Culture Cell Seeding (Cancer & Normal Lines) Cell_Culture->Treatment_AC MTT_Assay MTT Assay Treatment_AC->MTT_Assay IC50 IC₅₀ Determination MTT_Assay->IC50 Inoculum_Prep Microbial Inoculum Preparation Inoculum_Prep->Treatment_AM Microdilution Broth Microdilution Treatment_AM->Microdilution MIC MIC Determination Microdilution->MIC

Figure 2: Workflow for Biological Evaluation.

Data Presentation and Interpretation

The biological activity of this compound and its derivatives can be summarized in tables for easy comparison.

Table 1: Representative Anticancer Activity of 5-Aryl Thiazolidinone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative ABreast (MCF-7)5.02[5]
Derivative BBreast (MDA-MB-231)15.24[5]
Derivative CColon (HCT116)>100[4]
Derivative DLeukemia (SR)2.04[4]

Note: Data presented are for illustrative purposes based on closely related analogs, as specific data for this compound is limited in publicly available literature.

Table 2: Representative Antimicrobial Activity of 5-Aryl Thiazolidinone Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative EStaphylococcus aureus2[7]
Derivative FEscherichia coli16[7]
Derivative GCandida albicans8[7]

Note: Data presented are for illustrative purposes based on closely related analogs, as specific data for this compound is limited in publicly available literature.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-arylthiazolidinones is highly dependent on the nature and position of substituents on the phenyl ring. For instance, in the context of anticancer activity, the presence of electron-withdrawing or bulky groups on the phenyl ring can significantly influence the cytotoxicity. Similarly, for antimicrobial activity, lipophilicity and electronic properties of the substituents play a crucial role in determining the potency and spectrum of activity.

Conclusion and Future Directions

This compound represents a valuable scaffold in medicinal chemistry with demonstrated potential in the development of novel anticancer and antimicrobial agents. The synthetic protocols provided herein offer a reliable means for its preparation, while the biological evaluation methods allow for a thorough assessment of its therapeutic potential. Future research should focus on the synthesis of a broader range of 5-arylthiazolidine-2-thione derivatives and a comprehensive evaluation of their biological activities. Further elucidation of their mechanisms of action will be crucial for the rational design of more potent and selective drug candidates based on this promising heterocyclic core.

References

[1] Aziz, M. N., Patel, A., Iskander, A., Chini, A., Gout, D., Mandal, S. S., & Lovely, C. J. (2022). One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. Molecules, 27(3), 894. [Link] [11] Kasmi-Mir, S., Djafri, A., Paquin, L., Hamelin, J., & Rahmouni, M. (2006). One-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones under microwave irradiation. Molecules, 11(8), 597–602. [Link] [12] Kumar, H., Aggarwal, N., Marwaha, M. G., Deep, A., Chopra, H., Matin, M. M., Roy, A., Emran, T. B., Mohanta, Y. K., Ahmed, R., Mohanta, T. K., Saravanan, M., Marwaha, R. K., & Al-Harrasi, A. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6745. [Link] [2] Kumar, R., & Siddiqui, N. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(6), 1637-1653. [Link] [13] Laxmi, S. V., Anil, P., Rajitha, G., Rao, A. J., Crooks, P. A., & Rajitha, B. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Chemical Biology, 9(4), 97–106. [Link] [7] de Lima, M. C. A., Galdino, S. L., de Melo, R. G., de Farias, E. C., Pitta, I. R., & Neves, J. K. A. L. (2014). Synthesis and antimicrobial activities of 5-arylidene-thiazolidine-2,4-dione derivatives. BioMed research international, 2014, 316082. [Link] [14] Navjot Singh Sethi, Amerendra Singh, & R.Parthasarthy. (2014). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology, 2(5), 1371-1376. [15] PubChem. (n.d.). This compound. Retrieved from [Link] [16] Saeed, A., Shaheen, F., & Abbas, N. (2022). IC50 of the compounds against the two cancer cell lines according to the MTT assay. ResearchGate. Retrieved from [Link] [4] Szychowski, K. A., Kaminskyy, D. V., Leja, M. L., Kryshchyshyn, A. P., Lesyk, R. B., & Tobiasz, J. (2019). Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one. Scientific Reports, 9(1), 10609. [Link] [5] Tarasiuk, A., Finiuk, N., Klyuchivska, O., Karkhut, A., Gerashchenko, I., Ostapiuk, Y., ... & Lesyk, R. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(21), 7244. [Link] [8] Tzanova, T., Kostova, K., Nikolova, R., & Doytchinova, I. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(11), 3328. [Link] [17] Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., ... & Liao, Z. X. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PloS one, 17(5), e0268531. [Link] [18] Various Authors. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry. [Link] [19] Yassin, F. A. (2007). Thiazolidin-5-Ones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(2), 279-315. [Link] [10] Zervosen, A., Lu, W. P., Chen, J., White, E. L., & Brouillette, W. J. (2004). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Journal of medicinal chemistry, 47(4), 845–854. [Link] [9] Zimenkovsky, B., Lesyk, R., Atamanyuk, D., Finiuk, N., & Finiuk, N. (2019). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 24(17), 3095. [Link] [20] Unknown Author. (2022). One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. MDPI. Retrieved from [Link] [21] Unknown Author. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Semantic Scholar. Retrieved from [Link] [22] Unknown Author. (n.d.). IC 50 value for tested compounds 5a-5k against cancer cell lines. ResearchGate. Retrieved from [Link] [6] Unknown Author. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. National Institutes of Health. Retrieved from [Link] [3] Unknown Author. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Institutes of Health. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-Phenylthiazolidine-2-thione Derivatives in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 5-Phenylthiazolidine-2-thione Scaffold

The thiazolidine nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, lauded for its diverse pharmacological activities.[1] Within this class, this compound and its derivatives have emerged as a privileged scaffold for the design of potent and selective enzyme inhibitors. Their inherent structural features, including a phenyl ring at the 5-position and a thione group at the 2-position, provide a versatile framework for molecular interactions with various enzyme active sites. These derivatives have demonstrated significant inhibitory potential against a range of clinically relevant enzymes, making them valuable tools for researchers and drug development professionals. This guide provides an in-depth exploration of the synthesis, and application of this compound derivatives in enzyme inhibition studies, with a focus on xanthine oxidase, and a prospective look at other potential enzyme targets.

Core Principles of Enzyme Inhibition by Thiazolidine Derivatives

The inhibitory activity of thiazolidine-2-thione derivatives often stems from their ability to form key interactions within the enzyme's active site. The thione group (C=S) can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-π stacking interactions. Modifications at the N3 position of the thiazolidine ring have been shown to significantly modulate the inhibitory potency and selectivity. For instance, the addition of a phenyl-sulfonamide group has been demonstrated to be crucial for potent xanthine oxidase inhibitory activity.[2] Molecular docking studies suggest that these derivatives can occupy the active site, forming hydrogen bonds with key amino acid residues and establishing hydrophobic interactions, thereby blocking substrate access and inhibiting the enzyme's catalytic function.[2]

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of this compound derivatives can be achieved through a multi-step process. A general and adaptable synthetic scheme is presented below, based on established methodologies.[2]

Diagram of the General Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Formation of Thiazolidine-2-thione Core cluster_1 Step 2: N-Substitution cluster_2 Step 3: Acylation cluster_3 Step 4: Amidation A Intermediate 2 D Thiazolidine-2-thione (3) A->D B KOH, Ethanol B->D C Carbon Disulfide C->D E Bromobenzene/Benzyl bromide D->E NaOH or NaOH/CuI F 3-Phenyl/Benzyl-thiazolidine-2-thione (4c, 4d) D->F E->F G Thiazolidine-2-thione (3) I 2-Thioxothiazolidine-3-carbonyl chloride (5) G->I H Triphosgene, TEA H->I J Final Derivatives (6a-6k) I->J Amine, TEA

Caption: General synthetic route for thiazolidine-2-thione derivatives.

Protocol for the Synthesis of 3-Phenyl-thiazolidine-2-thione (4c)

This protocol is adapted from the synthesis of similar derivatives and provides a detailed procedure for obtaining a key intermediate.[2]

Materials:

  • Thiazolidine-2-thione

  • Sodium hydroxide (NaOH)

  • Copper(I) iodide (CuI)

  • Bromobenzene

  • Ethanol

  • Ethyl acetate

  • Three-necked flask

  • Constant pressure funnel

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • To a 100 mL three-necked flask, add thiazolidine-2-thione (1.20 g, 10.0 mmol), NaOH (0.44 g, 11.0 mmol), CuI (0.1 g, 0.5 mmol), and ethanol (40 mL).

  • Heat the mixture to 60°C with stirring until the NaOH is completely dissolved.

  • Prepare a solution of bromobenzene (15.0 mmol) in ethanol (15 mL) and add it dropwise to the reaction mixture using a constant pressure funnel.

  • Increase the temperature to 80°C and continue the reaction for 16 hours, monitoring the progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield 3-phenyl-thiazolidine-2-thione.

Application in Enzyme Inhibition Studies: Xanthine Oxidase

Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2] Overproduction of uric acid can lead to hyperuricemia and gout. Thiazolidine-2-thione derivatives have been identified as potent inhibitors of XO.[2]

Protocol for In Vitro Xanthine Oxidase Inhibition Assay

This colorimetric assay measures the inhibition of XO by monitoring the formation of uric acid from xanthine.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Allopurinol (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Prepare a stock solution of xanthine in the phosphate buffer.

  • Prepare serial dilutions of the test compounds and allopurinol in the phosphate buffer.

  • In a 96-well plate, add 50 µL of the phosphate buffer, 50 µL of the xanthine solution, and 50 µL of the test compound/control solution to each well.

  • Initiate the reaction by adding 50 µL of the xanthine oxidase solution to each well.

  • Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader in kinetic mode.

  • The rate of uric acid formation is proportional to the increase in absorbance.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation: Xanthine Oxidase Inhibition by Thiazolidine-2-thione Derivatives

The following table summarizes the inhibitory activity of a series of synthesized thiazolidine-2-thione derivatives against xanthine oxidase.[2]

CompoundR GroupIC50 (µmol/L)
Thiazolidine-2-thione -72.15
6a Phenyl58.17
6b 4-Methylphenyl45.21
6c 4-Methoxyphenyl33.16
6d 4-Chlorophenyl21.19
6e 4-Fluorophenyl15.73
6f 4-Bromophenyl25.14
6g 4-Nitrophenyl39.81
6h 3-Chlorophenyl18.27
6i 3-Fluorophenyl13.48
6j 2-Chlorophenyl11.25
6k 4-Fluorophenyl-sulfonyl3.56
Allopurinol -8.91

Prospective Enzyme Targets for this compound Derivatives

While xanthine oxidase is a well-documented target, the versatile structure of this compound suggests its potential to inhibit other enzymes. Research on structurally related thiazolidinone scaffolds provides a strong rationale for exploring their activity against the following enzymes.

Carbonic Anhydrase

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[4] Thiazolidinone derivatives have shown promise as carbonic anhydrase inhibitors.[4]

Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogens, including Helicobacter pylori.[5] Thiazolidinone-based compounds have been investigated as urease inhibitors.[6]

Tyrosinase

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[7][8] Inhibitors of tyrosinase are of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Benzylidene-thiazolidinedione derivatives have been identified as potent tyrosinase inhibitors.[7][9]

Workflow for Screening Against Prospective Enzyme Targets

Screening_Workflow A Synthesized this compound Derivatives B Primary Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Urease, Tyrosinase) A->B C Identify 'Hit' Compounds B->C D Secondary Assays for Potent Hits (IC50 Determination, Kinetic Studies) C->D E Mechanism of Action Studies (e.g., Molecular Docking, Crystallography) D->E F Lead Optimization E->F

Caption: A streamlined workflow for evaluating novel enzyme inhibitors.

Conclusion and Future Directions

This compound derivatives represent a promising class of enzyme inhibitors with demonstrated efficacy against xanthine oxidase and high potential for activity against other clinically relevant enzymes. The synthetic accessibility and the possibility for diverse substitutions on the thiazolidine ring make this scaffold an attractive starting point for the development of novel therapeutic agents. Future research should focus on expanding the library of these derivatives and screening them against a broader panel of enzymes to fully elucidate their therapeutic potential. Further investigation into their mechanism of action through structural biology and computational studies will be crucial for the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

  • Ansari, F., Idrees, D., Hassan, I., Ahmad, K., Avecilla, F., & Azam, A. (2018). Design, synthesis and biological evaluation of novel pyridine-thiazolidinone derivatives as anticancer agents: targeting human carbonic anhydrase IX. European Journal of Medicinal Chemistry, 144, 544–556.
  • Ha, Y. M., Park, Y. J., Kim, J. A., Park, D., Park, J. Y., Lee, H. J., Lee, J. Y., Moon, H. R., & Chung, H. Y. (2012). Design and synthesis of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as novel tyrosinase inhibitors. European journal of medicinal chemistry, 50, 245-52.
  • Halimehjani, A. Z., Saeedi, M., & Mohebi, S. (2010). Water-mediated multicomponent reaction: a facile and efficient synthesis of multisubstituted thiazolidine-2-thiones. Synlett, (6), 0973-0975.
  • Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., Liao, Z. X., & Sun, J. Y. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PloS one, 17(5), e0268531.
  • ResearchGate. (2025). Design and synthesis of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as novel tyrosinase inhibitors. Retrieved from [Link]

  • Talebi, M., Gholam-Hosseini, S., & Esm-Hosseini, M. (2021). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. Molecules (Basel, Switzerland), 26(16), 4983.
  • Sethi, N. S., Singh, A., & Parthasarthy, R. (2014). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology, 2(5), 1371.
  • Khan, I., Ali, A., Ahmed, S., Ibrar, A., Khan, I., Ali, S., & Furtmann, N. (2020). Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. RSC advances, 10(49), 29462-29474.
  • Yakaiah, S., Kumar, P. S. V., Rani, P. B., Prasad, K. D., & Aparna, P. (2018). Design, synthesis and biological evaluation of novel pyrazolooxothiazolidine derivatives as antiproliferative agents against human lung cancer cell line A549. Bioorganic & medicinal chemistry letters, 28(4), 630-636.
  • Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., Liao, Z. X., & Sun, J. Y. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Semantic Scholar.
  • Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., Liao, Z. X., & Sun, J. Y. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268531.
  • ResearchGate. (n.d.). The structures and in vitro Urease inhibition activity IC50. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values (µM) of compounds 5a–d, 6a–d, and 7a–d against the urease enzyme. Retrieved from [Link]

  • Khan, A., Khan, K. M., Salar, U., Taha, M., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides, in silico and kinetic studies. Bioorganic chemistry, 120, 105592.
  • ResearchGate. (2023). New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazole-2-thione and Acylhydrazone Derivatives Targeting Carbonic Anhydrase-II: Synthesis, In-Vitro Evaluations, and MM-GBSA Calculation. Retrieved from [Link]

  • Carradori, S., Cirigliano, A., Secci, D., D'Ascenzio, M., Ceruso, M., Supuran, C. T., De Monte, C., & Bagetta, D. (2020). Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 25(16), 3578.
  • ResearchGate. (n.d.). 5‐[2‐(N‐(Substituted phenyl)acetamide)]amino‐1,3,4‐thiadiazole‐2‐sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. Retrieved from [Link]

  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 24(21), 3938.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Phenylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Phenylthiazolidine-2-thione. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this compound. Our approach is rooted in fundamental chemical principles to not only solve immediate experimental hurdles but also to foster a deeper understanding of the purification process.

I. Troubleshooting Guide: Recrystallization of this compound

This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.

Q1: My recrystallization attempt resulted in a very low or no yield of crystals. What went wrong?

A1: This is the most common issue in recrystallization and almost always points to a problem with solvent volume and saturation.[1]

  • Causality: The fundamental principle of recrystallization is the difference in solubility of the compound in a given solvent at high and low temperatures.[2] If too much solvent is used, the solution never reaches a state of supersaturation upon cooling, and thus, the compound remains dissolved in the mother liquor.[3][4] Even at ice-cold temperatures, the compound will have some finite solubility, and an excessive volume of solvent will retain a significant amount of your product.[3]

  • Troubleshooting Protocol:

    • Assess the Mother Liquor: Before taking any action, check if a significant amount of product is still in the filtrate. Dip a glass stirring rod into the mother liquor, remove it, and let the solvent evaporate. A significant solid residue on the rod indicates a substantial amount of dissolved compound.[4]

    • Reduce Solvent Volume: If the product is still in solution, transfer the filtrate to an appropriately sized flask and gently heat it to boil off a portion of the solvent. This will concentrate the solution. Aim to reduce the volume by 20-30% initially.

    • Re-cool: Allow the concentrated solution to cool slowly, as you did in the initial attempt. This should induce crystallization.

    • Future Prevention: To achieve optimal results, always use the minimum amount of near-boiling solvent required to fully dissolve your crude solid.[3]

Q2: Instead of crystals, an oil formed at the bottom of my flask. How do I fix this "oiling out"?

A2: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.

  • Causality: This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[1] The presence of significant impurities can depress the melting point of the crude material, making this phenomenon more likely. Rapid cooling can also contribute to this problem.[1]

  • Troubleshooting Protocol:

    • Re-dissolve the Oil: Heat the mixture until the oil completely redissolves into the solution.

    • Add More Solvent: Add a small, measured amount of the same hot solvent (e.g., 5-10% of the original volume). This increases the total volume and lowers the saturation temperature, ensuring that the compound comes out of solution at a temperature below its melting point.[1][4]

    • Promote Slow Cooling: This is critical. Do not place the flask directly on a cold surface. Insulate the flask by placing it on a wooden block or several layers of paper towels and cover the top with a watch glass to slow the rate of cooling and evaporation.[4]

    • Consider Solvent System Change: If oiling out persists, the chosen solvent may be unsuitable. A different solvent or a mixed-solvent system might be necessary.

Q3: The solution has cooled to room temperature, and even in an ice bath, no crystals have formed. What should I do?

A3: This is a classic case of a supersaturated solution that lacks a nucleation point for crystal growth to begin.[3]

  • Causality: Crystal formation is not a spontaneous process; it requires an initial surface or "seed" upon which the crystal lattice can build. In a very clean flask with a highly purified compound, these nucleation sites may be absent.[1]

  • Troubleshooting Protocol (in order of preference):

    • Induce Crystallization by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus of the solution.[1][3] The microscopic scratches on the glass provide a rough surface that can act as a nucleation site.

    • Add a Seed Crystal: If you have a small amount of pure this compound saved from a previous batch, add a single tiny crystal to the supersaturated solution.[1][3] This provides a perfect template for crystal growth.

    • Flash-Cooling (Use with Caution): Briefly cool the flask in a dry ice/acetone bath for a very short period. This rapid temperature drop can sometimes force nucleation, but be aware that it may also lead to the formation of a fine powder or smaller, less pure crystals.

Q4: My final product has a distinct yellow or brown tint, even after recrystallization. How do I remove colored impurities?

A4: The presence of color indicates that colored, soluble impurities are co-crystallizing with your product.

  • Causality: These impurities have solubility characteristics similar to your target compound. Standard recrystallization may not be sufficient to remove them as they get trapped within the growing crystal lattice.

  • Troubleshooting Protocol:

    • Use Activated Charcoal: Activated charcoal (or decolorizing carbon) has a high surface area and can effectively adsorb many colored organic molecules.[5]

    • Procedure:

      • Dissolve your crude, colored compound in the minimum amount of hot recrystallization solvent.

      • Remove the flask from the heat source and allow it to cool slightly to prevent boiling over.

      • Add a very small amount of activated charcoal (typically 1-2% by weight of your compound, or just enough to cover the tip of a spatula).[5]

      • Gently swirl the flask and reheat the mixture to boiling for a few minutes.

    • Perform Hot Filtration: The most critical step is to remove the charcoal while the solution is still hot. This must be done by gravity filtration, not vacuum filtration, as the vacuum would cause the hot solvent to boil rapidly and the product to crash out prematurely in the filter funnel.[5] Use a pre-warmed funnel to prevent crystallization in the filter paper.

    • Crystallize: Allow the hot, colorless filtrate to cool slowly as you would in a standard recrystallization.

Recrystallization Troubleshooting Workflow

Here is a visual guide to help you navigate the troubleshooting process.

G start Attempt Recrystallization outcome Evaluate Cooled Solution start->outcome oiling Compound 'Oiled Out' outcome->oiling Liquid layer forms no_crystals Clear Solution, No Crystals outcome->no_crystals No solid forms low_yield Low Crystal Yield outcome->low_yield Few crystals form success Abundant, Pure Crystals Formed outcome->success Good crystal formation fix_oiling 1. Reheat to dissolve oil. 2. Add small amount of hot solvent. 3. Cool SLOWLY. oiling->fix_oiling fix_supersaturation Supersaturated Solution 1. Scratch inner wall of flask. 2. Add a seed crystal. no_crystals->fix_supersaturation fix_low_yield Too Much Solvent Used 1. Check mother liquor for product. 2. Boil off excess solvent. 3. Re-cool solution. low_yield->fix_low_yield collect 1. Collect via suction filtration. 2. Wash with ice-cold solvent. 3. Dry thoroughly. success->collect

Caption: A troubleshooting workflow for common recrystallization problems.

II. Frequently Asked Questions (FAQs)

Q1: What is the best recrystallization solvent for this compound?

A1: The ideal solvent is one in which the compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (0-5 °C). While specific solubility data for this compound is not extensively published, related thiazolidine-2-thione derivatives have been successfully recrystallized from absolute ethanol.[6]

We recommend performing small-scale solubility tests with the following solvents to determine the best choice for your specific sample:

  • Ethanol

  • Isopropanol

  • Ethyl Acetate

  • A mixed solvent system, such as ethanol/water. When using a mixed system, dissolve the compound in the "good" solvent (e.g., ethanol) at its boiling point, and then add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Add a few more drops of the good solvent to clarify the solution, then allow it to cool slowly.[5]

Q2: What is the expected melting point and appearance of pure this compound?

A2: Pure this compound should appear as a white to very pale yellow crystalline solid.[7] There is some variation in the reported melting point in the literature, which may depend on the specific enantiomer or purity. Reported values include 129 °C [7] and a range of 145 - 150 °C . A key indicator of purity is a sharp melting point range (≤ 2 °C).[2] A broad and depressed melting point compared to a reference value signifies the presence of impurities.

Physical & Chemical Properties Summary
PropertyValueSource(s)
Molecular Formula C₉H₉NS₂[8]
Molecular Weight 195.3 g/mol [8]
Appearance White to Very Pale Yellow Crystal/Powder[7]
Melting Point 129 - 150 °C (literature range)[7]

Q3: What are the primary safety precautions I should take when handling this compound?

A3: According to safety data sheets, this compound presents several hazards. It is important to handle this compound with appropriate care.

  • Health Hazards: The compound may be harmful or fatal if swallowed and can cause an allergic skin reaction.[9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[7][9]

  • Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately take off contaminated clothing and rinse the skin with plenty of water. If irritation or a rash occurs, seek medical attention.[7]

    • Eye Contact: Rinse cautiously with water for several minutes.[7]

    • Ingestion: If swallowed, rinse your mouth and immediately call a poison center or doctor.[9]

Q4: How do I perform a standard recrystallization for this compound?

A4: The following is a generalized, step-by-step protocol. The exact solvent and volumes should be determined by preliminary tests as described in Q1.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask's volume). Add a boiling chip. In a separate beaker, heat your chosen recrystallization solvent to its boiling point. Add the minimum amount of hot solvent to the Erlenmeyer flask to just dissolve the solid completely.[3]

  • Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, sand) or if you used decolorizing carbon, perform a hot gravity filtration into a clean, pre-warmed flask.[5]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature on an insulated surface.[2] Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you may place the flask in an ice-water bath to maximize the crystal yield.[2]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3] Using room temperature or warm solvent will redissolve some of your product.

  • Drying: Allow the crystals to dry thoroughly. This can be done by leaving them under vacuum on the filter for a period, or by transferring them to a watch glass to air dry. For optimal drying, use a vacuum oven at a temperature well below the compound's melting point.

References

  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry.
  • This compound. (2025).
  • 2.
  • Problems with Recrystallisations. (n.d.). University of York - Chemistry Teaching Labs.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • SAFETY DATA SHEET - Phenyl-2-thiourea. (2025). Sigma-Aldrich.
  • Recrystallization. (n.d.). University of Colorado Boulder - Chemistry.
  • SAFETY D
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PLOS ONE.
  • SAFETY DATA SHEET - (S)-4-Phenylthiazolidine-2-thione. (n.d.). TCI Chemicals.
  • Safety Data Sheet - 3-Methylthiazolidine-2-thione. (2024). Fluorochem.

Sources

Optimizing reaction conditions for 5-Phenylthiazolidine-2-thione formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenylthiazolidine-2-thione. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and troubleshoot experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis of this compound typically proceeds via a cyclocondensation reaction. The process begins with the reaction of a 2-amino-1-phenylethanol derivative with carbon disulfide (CS₂) in the presence of a base. The reaction involves two key steps:

  • Formation of a Dithiocarbamate Intermediate: The primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide.[1][2][3] This is typically facilitated by a base, which deprotonates the amine, increasing its nucleophilicity, to form a dithiocarbamate salt.

  • Intramolecular Cyclization: The hydroxyl group on the ethanol backbone is then activated or displaced in a subsequent intramolecular nucleophilic substitution reaction. The sulfur atom of the dithiocarbamate attacks the electrophilic carbon, leading to ring closure and the elimination of a water molecule to form the stable five-membered thiazolidine-2-thione ring.

Below is a diagram illustrating the proposed reaction pathway.

G cluster_intermediates Intermediates cluster_product Product R1 2-Amino-1-phenylethanol Int1 Dithiocarbamate Salt R1->Int1 + CS₂ + Base R2 Carbon Disulfide (CS₂) R2->Int1 Base Base (e.g., KOH) Prod This compound Int1->Prod Intramolecular Cyclization - H₂O G Start Problem: Low or No Product Yield Diag1 Check TLC Multiple Spots (Side Products) Starting Material Unchanged Streaking / Baseline Spot Start->Diag1 Cause1 Impure Reagents Incorrect Stoichiometry Wrong Temperature Diag1:f1->Cause1 Likely Cause Cause2 Insufficient Reaction Time Low Temperature Catalyst/Base Inactive Diag1:f2->Cause2 Likely Cause Cause3 Product is Highly Polar Decomposition on Plate Diag1:f3->Cause3 Likely Cause Sol1 Solution: • Verify reagent purity (NMR/MS) • Re-check calculations & weighings • Optimize temperature Cause1->Sol1 Action Sol2 Solution: • Increase reaction time • Increase temperature moderately • Use fresh, high-purity base Cause2->Sol2 Action Sol3 Solution: • Use a more polar eluent for TLC • Check for decomposition via LC-MS • Re-evaluate workup procedure Cause3->Sol3 Action

Sources

Stability issues of 5-Phenylthiazolidine-2-thione in solution

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the stability of 5-Phenylthiazolidine-2-thione in solution.

This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments.

Introduction to this compound and its Stability Challenges

This compound is a versatile heterocyclic compound with a thiazolidine-2-thione core structure. This moiety is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules.[1] However, the inherent reactivity of the thiazolidine ring and the thione group can present stability challenges in solution, potentially impacting experimental outcomes and the shelf-life of stock solutions.

Understanding the potential degradation pathways is crucial for accurate and reliable research. This guide will walk you through the common stability issues, how to investigate them, and best practices for handling and storing this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with this compound in solution.

Q1: My stock solution of this compound in DMSO is showing a decrease in purity over time. What could be the cause?

A1: Several factors could contribute to the degradation of this compound in a DMSO stock solution. While DMSO is a common solvent for this compound, prolonged storage, especially at room temperature and with exposure to light and air, can lead to degradation. Potential degradation pathways include:

  • Oxidation: The thione group (C=S) can be susceptible to oxidation, potentially forming a sulfoxide or other related species. The sulfur atom in DMSO can also contribute to oxidative processes.

  • Hydrolysis: Although less likely in anhydrous DMSO, residual water can lead to the hydrolytic cleavage of the thiazolidine ring.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy for photochemical reactions, leading to the breakdown of the molecule.

Troubleshooting Steps:

  • Storage Conditions: Store your DMSO stock solutions at -20°C or -80°C in tightly sealed, amber vials to minimize exposure to light, moisture, and air.

  • Solvent Quality: Use high-purity, anhydrous DMSO to prepare your stock solutions.

  • Inert Atmosphere: For long-term storage, consider preparing and aliquoting your stock solutions under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing a new peak in my HPLC analysis after treating my cells with a this compound solution in aqueous buffer. Is this a metabolite or a degradation product?

A2: This is a critical question in drug discovery. The new peak could be a metabolite, a degradation product, or a combination of both. The thiazolidine ring is known to be susceptible to hydrolysis, especially under acidic or basic conditions.[2]

Logical Approach to Differentiation:

  • Control Experiment: Incubate your this compound solution in the same aqueous buffer used for your cell culture experiment (without cells) for the same duration and at the same temperature. Analyze this control sample by HPLC. If the new peak is present, it is likely a degradation product.

  • Forced Degradation Study: Intentionally degrade the compound under hydrolytic (acidic and basic), oxidative, and photolytic conditions. This will help you to generate potential degradation products and compare their retention times with the unknown peak.

In-Depth Technical Guide: Investigating Stability

To rigorously assess the stability of this compound, a forced degradation study is recommended.[3][4][5][6] This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products. An ideal forced degradation study aims for 5-20% degradation of the parent compound.

Experimental Workflow for a Forced Degradation Study

Caption: A typical workflow for conducting a forced degradation study of this compound.

Detailed Protocols for Forced Degradation Studies

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a defined period.

    • Withdraw aliquots at specified time points and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Dilute the stock solution in a suitable solvent (e.g., water:acetonitrile 50:50).

    • Incubate at an elevated temperature (e.g., 60°C) in a controlled oven.

    • Withdraw aliquots at specified time points, cool to room temperature, and analyze.

  • Photolytic Degradation:

    • Expose the solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples at appropriate time intervals.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for the accurate quantification of the drug's purity.

Suggested Starting HPLC Conditions:

ParameterRecommended Setting
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (to be determined)
Column Temperature 30°C

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Hydrolysis_Product Ring-Opened Product (e.g., N-(2-mercapto-1-phenylethyl)dithiocarbamic acid) Parent->Hydrolysis_Product Acid/Base Oxidation_Product1 Sulfoxide Derivative Parent->Oxidation_Product1 Oxidizing Agent (e.g., H2O2) Oxidation_Product2 Disulfide Dimer Hydrolysis_Product->Oxidation_Product2 Air Oxidation caption Plausible Degradation Pathways

Caption: Potential degradation pathways for this compound under stress conditions.

Summary of Best Practices for Stability

ParameterRecommendationRationale
Solvent Use high-purity, anhydrous solvents (e.g., DMSO, Acetonitrile).Minimizes the risk of hydrolytic degradation.
Storage Store stock solutions at -20°C or -80°C in small aliquots.Reduces the rate of degradation and avoids repeated freeze-thaw cycles.
Container Use amber glass vials with tight-fitting caps.Protects the compound from light and minimizes solvent evaporation and moisture ingress.
Atmosphere For long-term storage, consider purging with an inert gas.Reduces the risk of oxidative degradation.
Working Solutions Prepare fresh from a frozen stock for each experiment.Ensures the use of a solution with known purity and concentration.

By following these guidelines and proactively investigating the stability of this compound under your specific experimental conditions, you can ensure the quality and reliability of your research data.

References

  • ICH, Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]

  • ICH, Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-64.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Klick, S., et al. (2005). Toward a general strategy for degradation study of active pharmaceutical ingredients for drug development. Pharmaceutical Technology, 29(2), 48-66.
  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. [Link]

  • Baert, J., et al. (2012). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 60(3), 845-851.

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Phenylthiazolidine-2-thione in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a systematic, experience-driven framework for diagnosing and overcoming these solubility issues, ensuring the accuracy and reliability of your experimental results.

Understanding the Core Problem: From Poor Solubility to Flawed Data

The low aqueous solubility of 5-Phenylthiazolidine-2-thione is the root cause of many experimental artifacts. When a compound precipitates from the assay medium, its effective concentration becomes unknown and significantly lower than the intended nominal concentration. This can mask true biological activity or lead to erroneous IC50 values. The following diagram illustrates the logical cascade of problems originating from poor solubility.

A Poor Aqueous Solubility of this compound B Precipitation in Assay Medium (Upon dilution from organic stock) A->B leads to C Actual Concentration < Nominal Concentration B->C results in D Inaccurate Dose-Response Data (e.g., underestimated potency, flattened curves) C->D causes E Erroneous Biological Conclusions (False negatives, incorrect SAR) D->E leads to

Caption: The cascading effect of poor compound solubility on experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the handling of this compound and other poorly soluble compounds.

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium or assay buffer. What is the first thing I should check?

A1: The first and most critical parameter to verify is the final concentration of your organic solvent (DMSO) in the aqueous medium.[4] Many researchers underestimate how sensitive aqueous buffers are to the introduction of an organic co-solvent.

  • Causality: When the DMSO concentration becomes too high (a common threshold is >1%), the polarity of the bulk solvent changes enough that it can no longer keep the lipophilic compound solvated, causing it to "crash out" or precipitate.[3]

  • Actionable Advice:

    • Calculate the final percentage of DMSO in your assay. For most cell-based assays, this should be kept ≤ 0.5% to avoid both compound precipitation and solvent-induced toxicity.

    • If your current protocol results in a higher concentration, remake your stock solution at a higher concentration (e.g., 20-50 mM instead of 10 mM) so you can add a smaller volume to reach the same final compound concentration.

    • Always perform a quick visual solubility test: add the same volume of your DMSO stock to a blank buffer solution. Look for the tell-tale "snowflake" or cloudiness of precipitation.

Q2: I am using the maximum tolerable concentration of DMSO for my assay (0.5%), but my compound is still not soluble enough. What are my options?

A2: When the primary solvent is insufficient, a systematic approach to solubility enhancement is necessary. You should explore the use of co-solvents, surfactants, or cyclodextrins. It is crucial to first establish the maximum tolerable concentration of any new excipient in your specific bioassay to avoid off-target effects.[4][5]

Q3: How do I choose the right co-solvent or excipient, and in what order should I test them?

A3: The choice depends on the nature of your assay. A logical, tiered approach is most effective. Start with simple, well-characterized excipients and move to more complex formulations only if necessary.

Strategy Excipient Example Mechanism of Action Typical Starting Conc. Considerations
Co-solvents Ethanol, PEG-400, Propylene GlycolIncreases the overall polarity of the solvent system, acting as a bridge between the organic stock and the aqueous medium.[5]1-5%Excellent for many in vitro assays. Must test for cellular toxicity or enzyme inhibition.
Surfactants Tween® 20/80, Triton™ X-100Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[5]0.01 - 0.1%Very effective but can interfere with assays involving membranes or protein-protein interactions.
Inclusion Complexes HP-β-Cyclodextrin, SBE-β-CDCyclodextrins have a hydrophobic core and a hydrophilic exterior, forming an inclusion complex with the compound.[6][7]1-10 mMOften less disruptive to biological systems than surfactants. Can be a very effective and gentle solubilization method.

Q4: How do I know if the solubilizing agent itself is affecting my bioassay results?

A4: This is a fundamental aspect of experimental design and trustworthiness. Every new excipient or combination of excipients must be validated with a vehicle control .[4]

  • Self-Validating Protocol:

    • Prepare a "vehicle" solution that contains the exact same concentration of DMSO and any other co-solvents or excipients (e.g., 0.5% DMSO + 2% PEG-400 in buffer) but without your test compound.

    • Run this vehicle control alongside your untreated control, positive control, and compound-treated samples.

    • The vehicle control should show no significant difference from the untreated control. If it does, the vehicle itself is causing an artifact, and you must either lower its concentration or find an alternative solubilizer.

Q5: I've heard about advanced formulations like solid dispersions or nanosuspensions. When should I consider these?

A5: These are powerful but resource-intensive techniques primarily used in later-stage drug development, especially for improving oral bioavailability for in vivo studies.[6][8]

  • Solid Dispersions: The drug is dispersed in a solid polymer matrix, which can improve both solubility and dissolution.[7]

  • Nanosizing: Reducing the particle size of the compound to the nanometer scale dramatically increases the surface area available for dissolution.[9]

For routine in vitro screening, the strategies outlined in Q3 are typically sufficient. If you are working on preclinical formulation development, exploring these advanced methods is a logical next step.

Troubleshooting Workflows & Protocols

This section provides actionable protocols and a decision-making workflow to systematically solve solubility issues with this compound.

Decision-Making Workflow for Solubility Troubleshooting

The following diagram outlines a logical path from identifying a solubility problem to finding a robust solution.

Start Precipitation Observed in Assay CheckDMSO Is final DMSO conc. >0.5%? Start->CheckDMSO HighDMSO ACTION: Increase stock concentration to reduce added volume. CheckDMSO->HighDMSO Yes LowDMSO DMSO conc. is acceptable. Solubility is still poor. CheckDMSO->LowDMSO No HighDMSO->Start Re-test Screen ACTION: Perform Solubility Screening (See Protocol 1) LowDMSO->Screen FindSol Was a suitable solvent system found? Screen->FindSol NoSol ACTION: Consider advanced methods (e.g., Nanosuspension, Prodrug) FindSol->NoSol No YesSol ACTION: Validate with Vehicle Control Assay FindSol->YesSol Yes Validate Does vehicle affect assay? YesSol->Validate Proceed Proceed with Experiment Validate->Proceed No Fail Vehicle artifact detected. Try another excipient or lower concentration. Validate->Fail Yes Fail->Screen Re-screen

Caption: A step-by-step workflow for troubleshooting compound solubility.

Protocol 1: Systematic Solubility Screening

This protocol allows you to efficiently test a range of excipients to identify a suitable solvent system for this compound.

Objective: To determine a vehicle that can maintain the compound in solution at the desired final concentration in an aqueous buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Co-solvents: Ethanol (200 proof), PEG-400

  • Surfactant: 10% Tween® 20 solution

  • Inclusion Complex Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your final assay buffer (e.g., PBS, pH 7.4)

  • Clear microplate or glass vials

Methodology:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 40 mM). This allows for a 1:100 or greater dilution into the final test solutions.

  • Prepare Test Vehicles: In separate vials, prepare 1 mL of each of the following test vehicles using your assay buffer:

    • Buffer Only (Negative Control)

    • Buffer + 1% DMSO

    • Buffer + 1% DMSO, 5% Ethanol

    • Buffer + 1% DMSO, 5% PEG-400

    • Buffer + 1% DMSO, 0.1% Tween® 20

    • Buffer + 1% DMSO, 10 mM HP-β-CD

  • Spike with Compound: Add 10 µL of your 40 mM compound stock to each 1 mL test vehicle to achieve a final concentration of 400 µM (adjust as needed for your target concentration). Vortex immediately and vigorously for 30 seconds.

  • Incubate and Observe: Let the solutions sit at room temperature (or your assay temperature) for 30 minutes.

  • Record Observations: Carefully examine each solution against a dark background. Record your findings in a table. For ambiguous results, a light microscope can be used to spot microcrystals.

Data Summary Table (Example):

Vehicle Composition (in Assay Buffer) Final Compound Conc. Visual Observation (Precipitate Y/N) Microscopic Examination Result
1% DMSO400 µMYes (Heavy)Large crystalsUnsuitable
1% DMSO, 5% Ethanol400 µMYes (Slight haze)Small needlesMarginal
1% DMSO, 5% PEG-400400 µMNoClearPromising
1% DMSO, 0.1% Tween® 20400 µMNoClearPromising
1% DMSO, 10 mM HP-β-CD400 µMNoClearPromising

Based on these results, you would proceed to validate the promising vehicles (PEG-400, Tween 20, HP-β-CD) in your actual bioassay using the vehicle control protocol described in FAQ 4.

References
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. PharmaTutor. [Link]

  • ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • National Institutes of Health (NIH). (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Preprints.org. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs. [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

  • ResearchGate. (2022, May 18). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. [Link]

  • National Institutes of Health (NIH). (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. [Link]

  • National Institutes of Health (NIH). (2022, May 18). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC. [Link]

Sources

Technical Support Center: 5-Phenylthiazolidine-2-thione Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-phenylthiazolidine-2-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important reaction. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and practical, field-proven experience.

Introduction: The Scale-Up Challenge

Scaling up the synthesis of this compound from the laboratory bench to pilot or production scale introduces significant challenges that are not always apparent at smaller scales.[1] Issues related to reaction kinetics, heat and mass transfer, and mixing efficiency become magnified, potentially impacting yield, purity, and safety.[1][2] A thorough understanding of the reaction mechanism and critical process parameters is paramount for a successful and reproducible scale-up.[1]

The synthesis of the thiazolidine-2-thione core generally involves the reaction of an appropriate amino compound with carbon disulfide, followed by cyclization.[3][4][5] For this compound specifically, this often involves starting materials like 2-amino-1-phenylethanol. The reaction is often exothermic, and managing this heat release is a primary concern during scale-up.

Reaction Pathway Overview

The synthesis of this compound typically proceeds through the formation of a dithiocarbamate intermediate from the reaction of an amino alcohol with carbon disulfide in the presence of a base. This intermediate then undergoes intramolecular cyclization to form the thiazolidine-2-thione ring.

ReactionPathway 2-Amino-1-phenylethanol 2-Amino-1-phenylethanol Dithiocarbamate Intermediate Dithiocarbamate Intermediate 2-Amino-1-phenylethanol->Dithiocarbamate Intermediate + CS2 + Base (e.g., KOH) This compound This compound Dithiocarbamate Intermediate->this compound Intramolecular Cyclization (Acidic Workup)

Caption: General reaction pathway for this compound synthesis.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up of the this compound synthesis, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Actions & Troubleshooting Steps
1. Poor Yield - Incomplete reaction due to insufficient reaction time or temperature. - Degradation of starting materials or product. - Inefficient mixing leading to localized "hot spots" or poor reagent distribution. - Loss of product during workup and isolation.- Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider that larger volumes may require longer reaction times to reach completion.[2] - Controlled Reagent Addition: For exothermic steps, such as the addition of carbon disulfide, use an addition funnel or a syringe pump for slow, controlled addition to manage the exotherm.[6] - Improve Mixing: Ensure the stirring mechanism is adequate for the larger vessel size to maintain a homogeneous reaction mixture. - Optimize Workup: Re-evaluate extraction and crystallization solvents and volumes to minimize product loss.
2. Exotherm Control Failure - Addition of reagents too quickly. - Inadequate cooling capacity of the reactor. - Insufficient solvent volume to act as a heat sink.- Slow Reagent Addition: Dilute reactive reagents in the reaction solvent before adding them via an addition funnel.[6] - Reactor and Cooling: Ensure the reactor's cooling system is sufficient for the heat generated by the reaction at scale. Perform a safety assessment before scaling up. - Solvent Concentration: Adjusting the solvent volume can help manage the exotherm, as a more dilute reaction will generate heat more slowly per unit volume.[2]
3. Impurity Formation - Side reactions due to localized high temperatures. - Presence of impurities in starting materials. - Air or moisture sensitivity of reactants or intermediates.- Maintain Temperature Uniformity: Efficient stirring and controlled reagent addition are crucial. - Starting Material Purity: Verify the purity of all reagents before use. - Inert Atmosphere: If any step is sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
4. Difficult Product Isolation/Crystallization - Product is too soluble in the chosen solvent. - Presence of impurities inhibiting crystallization. - Formation of an oil instead of a solid.- Solvent Screening: Experiment with different solvent systems (including anti-solvents) on a small scale to find optimal crystallization conditions. - Purification Prior to Crystallization: If impurities are suspected, consider a purification step (e.g., a quick filtration through a plug of silica) before attempting crystallization. - Seeding: Use a small amount of pure product as a seed crystal to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: My reaction works perfectly on a 1-gram scale, but the yield drops significantly when I try a 50-gram scale. What is the most likely reason?

A: The most common culprits for yield drop on scale-up are related to heat and mass transfer.[1] An exothermic reaction that is easily managed in a small flask can lead to localized overheating in a larger reactor, causing side reactions and degradation. Inefficient mixing in a larger volume can also lead to incomplete conversion.

Troubleshooting Workflow:

YieldDrop Start Yield Drop at 50g Scale CheckExotherm Monitor Internal Temperature During Reaction Start->CheckExotherm CheckMixing Evaluate Stirring Efficiency Start->CheckMixing ControlledAddition Implement Slow Reagent Addition (Addition Funnel/Syringe Pump) CheckExotherm->ControlledAddition Temperature Spikes Observed AdjustStirring Increase Stirring Speed or Use Overhead Stirrer CheckMixing->AdjustStirring Inhomogeneous Mixture ReoptimizeTime Re-evaluate Reaction Time at Scale ControlledAddition->ReoptimizeTime AdjustStirring->ReoptimizeTime ImprovedYield Improved Yield ReoptimizeTime->ImprovedYield

Caption: Decision tree for troubleshooting yield drop during scale-up.

Q2: How should I modify my reagent addition strategy when scaling up?

A: For reactions involving highly reactive or exothermic reagents, direct, all-at-once addition is not advisable at a larger scale. The best practice is to use a pressure-equalizing addition funnel for the slow, dropwise addition of the reagent.[6] For very precise control, a syringe pump can be used. It is also often beneficial to dilute the reagent in a portion of the reaction solvent before addition to better manage the reaction rate and exotherm.[6]

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

A: The primary safety concern is the management of the reaction exotherm. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail. Always conduct a thorough safety review before any scale-up. This should include:

  • Thermal Hazard Assessment: Understand the heat of reaction.

  • Adequate Cooling: Ensure your reactor's cooling system can handle the maximum heat output.

  • Controlled Addition: Plan for slow and controlled addition of critical reagents.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling carbon disulfide, which is volatile and toxic.

Q4: My product is precipitating as an oil during crystallization. How can I obtain a solid?

A: Oiling out during crystallization is a common problem, often caused by the product being too soluble in the chosen solvent or the presence of impurities. To address this:

  • Lower the Temperature Slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Use a Co-solvent/Anti-solvent: Introduce a solvent in which your product is less soluble (an anti-solvent) dropwise to the solution of your product until it becomes slightly cloudy, then allow it to stand.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The imperfections in the glass can provide nucleation sites for crystal growth.

  • Purify Further: If impurities are preventing crystallization, an additional purification step, such as passing the crude material through a short plug of silica gel, may be necessary.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (Illustrative)

This protocol is a general guide and should be optimized for your specific laboratory conditions and scale.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel, combine 2-amino-1-phenylethanol and a suitable solvent (e.g., ethanol).[4][5]

  • Base Addition: Cool the mixture in an ice bath and add a solution of potassium hydroxide (or another suitable base) in the same solvent.

  • Carbon Disulfide Addition: Slowly add carbon disulfide via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed a predetermined limit (e.g., 10 °C).

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.

References

  • How to Add Reagents to A Reaction. Department of Chemistry: University of Rochester. Available from: [Link]

  • Training Undergraduate Sophomores in the Scale-up Reaction Skill with Improved Preparation of (1S)-(+)-Ketopinic Acid: An Organic Chemistry Laboratory Exercise. Journal of Chemical Education. Available from: [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC - NIH. Available from: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. Available from: [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. Available from: [Link]

  • Looking for tips on scaling up organic syntheses. Reddit. Available from: [Link]

  • What Organic Synthesis Reactions Can Be Carried Out in Chemical Synthesis Reactors? Achieve Chem. Available from: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC - NIH. Available from: [Link]

  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. NIH. Available from: [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One. Available from: [Link]

  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available from: [Link]

  • Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology. Available from: [Link]

  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MedCrave online. Available from: [Link]

  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. PMC - NIH. Available from: [Link]

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Technical Support Center: Purity Assessment of 5-Phenylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical purity assessment of 5-Phenylthiazolidine-2-thione. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and the practical insights needed to navigate the complexities of analyzing this compound.

Introduction to this compound and Purity Assessment

This compound (C9H9NS2, MW: 195.3 g/mol ) is a sulfur-containing heterocyclic compound with a thiazolidine core.[1] Thiazolidine derivatives are significant in medicinal chemistry due to their wide range of biological activities.[2][3][4] Ensuring the purity of this compound is critical for accurate biological and pharmacological studies, as even minor impurities can significantly alter experimental outcomes.

This guide will focus on the primary analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the workhorse for purity assessment, offering high resolution and quantitative capabilities. A reverse-phase method is typically the most suitable approach for this compound due to its moderate polarity.

Experimental Protocol: Reverse-Phase HPLC Method

This protocol provides a robust starting point for method development.

Step 1: Sample Preparation

  • Accurately weigh approximately 5 mg of this compound.

  • Dissolve the sample in 5 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Step 2: Chromatographic Conditions A summary of the recommended HPLC parameters is provided in the table below.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good retention for moderately polar compounds.
Mobile Phase Acetonitrile and WaterA common and effective mobile phase for reverse-phase chromatography.
Gradient Start with 50:50 Acetonitrile:Water, ramp to 95:5 over 15 minutesA gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[5]
Detection UV at 254 nmThe phenyl group and thione moiety should have significant UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overloading.

Step 3: Data Analysis

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

HPLC Troubleshooting and FAQs

Here we address common issues encountered during the HPLC analysis of this compound.

Question: My peak for this compound is tailing. What could be the cause?

Answer: Peak tailing is a common issue and can stem from several sources.[6]

  • Secondary Interactions: The nitrogen and sulfur atoms in the molecule can have secondary interactions with residual silanols on the silica backbone of the column.

    • Solution: Try a column with better end-capping or add a small amount of a competing base, like 0.1% trifluoroacetic acid (TFA), to the mobile phase to saturate the active sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume.

  • Column Degradation: The column may be nearing the end of its life.

    • Solution: Replace the column with a new one of the same type.

Question: I'm seeing pressure fluctuations in my HPLC system. What should I do?

Answer: Pressure fluctuations are often due to air bubbles or pump issues.[7][8]

  • Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed using an in-line degasser, sonication, or helium sparging.[8]

  • Purge the Pump: Purge the pump to remove any trapped air bubbles.

  • Check for Leaks: Inspect all fittings and connections for any signs of leaks.

  • Pump Seals: Worn pump seals can also cause pressure issues and may need to be replaced.[5]

Question: My retention times are drifting. Why is this happening?

Answer: Drifting retention times can compromise the reliability of your results.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase.

    • Solution: Flush the column with the initial mobile phase conditions for at least 15-20 minutes before the first injection.

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile solvent can alter the composition.

    • Solution: Prepare fresh mobile phase and keep the solvent reservoirs covered.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[6]

Question: I don't see any peaks after injection. What's the problem?

Answer: This can be a frustrating issue with several potential causes.

  • No Sample Injected: Check that the autosampler vial contains enough sample and that the syringe is drawing correctly.

  • Detector Issue: Ensure the detector lamp is on and that the wavelength is set correctly.

  • Flow Path Blockage: A blockage in the system could prevent the sample from reaching the detector. Check the pressure to see if it is unusually high.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Filter Sample (0.45 µm) B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Report Purity H->I

Caption: HPLC workflow for this compound purity.

Gas Chromatography (GC) for Purity Analysis

Gas chromatography can be an alternative for purity assessment, particularly for identifying volatile impurities. However, the thermal stability of this compound must be considered, as thermal decomposition in the hot GC inlet can lead to inaccurate results.[9]

GC-MS Troubleshooting and FAQs

Question: Is GC a suitable technique for this compound?

Answer: It can be, but with caution. The compound's relatively high molecular weight (195.3 g/mol ) means it will have a higher boiling point.[1] A high inlet temperature might cause decomposition.

  • Recommendation: Start with a lower inlet temperature (e.g., 200-220 °C) and a temperature ramp for the oven. Look for signs of degradation, such as multiple peaks when only one is expected. A GC-MS method is highly recommended to identify any degradation products.[10]

Question: What kind of column should I use for GC analysis?

Answer: A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), would be a good starting point. This type of column provides good selectivity for a wide range of compounds.

Question: My peaks are broad in my GC chromatogram. What can I do?

Answer: Broad peaks in GC can be caused by several factors.

  • Slow Injection: A slow injection can cause the sample to spread out before it enters the column.

    • Solution: Use a fast injection speed.

  • Low Carrier Gas Flow: An insufficient flow rate of the carrier gas (e.g., helium or hydrogen) can lead to band broadening.

    • Solution: Check and optimize your carrier gas flow rate.

  • Column Contamination: Buildup of non-volatile material at the head of the column can cause peak distortion.

    • Solution: Trim the first few centimeters of the column or replace it if it is heavily contaminated.

NMR and MS for Structural Confirmation and Purity

While HPLC and GC are excellent for quantitative purity assessment, NMR and Mass Spectrometry are essential for confirming the structure of the main component and identifying any impurities.

NMR and MS FAQs

Question: How can ¹H NMR confirm the purity of my sample?

Answer: A ¹H NMR spectrum provides a "fingerprint" of the molecule. For a pure sample of this compound, you should see the expected signals with the correct integrations and splitting patterns.[11][12]

  • Purity Indication: The absence of unexpected signals suggests high purity. The presence of small, unidentified peaks indicates impurities. You can estimate the level of an impurity if its structure is known by comparing the integration of one of its protons to a proton of the main compound.

Question: What should I look for in the mass spectrum?

Answer: Using a technique like Electrospray Ionization Mass Spectrometry (ESI-MS), you should look for the protonated molecule [M+H]⁺ at an m/z value corresponding to the molecular weight of this compound plus the mass of a proton (195.3 + 1.008 ≈ 196.3).[11] The presence of a strong signal at this m/z confirms the identity of your compound. Other signals could indicate impurities or fragments.

Logical Flow for Purity and Identity Confirmation

Purity_Logic Start Sample of This compound HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Purity_Check Purity > 95%? HPLC->Purity_Check Structure_Check Correct Structure? NMR->Structure_Check Mass_Check Correct Mass? MS->Mass_Check Purity_Check->Structure_Check Yes Fail Further Purification or Resynthesis Needed Purity_Check->Fail No Structure_Check->Mass_Check Yes Structure_Check->Fail No Pass Pure and Correct Compound Mass_Check->Pass Yes Mass_Check->Fail No

Caption: Logical workflow for confirming purity and identity.

References

  • Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., Liao, Z.-X., & Liu, C. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. [Link]

  • ResearchGate. (n.d.). Fragments of 1 H NMR spectra of...[Link]

  • SIELC Technologies. (n.d.). Separation of 4-Thiazolidinone, 5-[[4-(diethylamino)phenyl]methylene]-2-thioxo- on Newcrom R1 HPLC column. [Link]

  • Zhang, Z., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Bioorganic & Medicinal Chemistry Letters, 29(18), 2653-2657. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024). HPLC TROUBLESHOOTING: A REVIEW. [Link]

  • AKJournals. (n.d.). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • MDPI. (n.d.). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Semantic Scholar. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. [Link]

  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. [Link]

  • ResearchGate. (n.d.). Revisiting the thermal decomposition of five ortho -substituted phenyl azides by calorimetric techniques. [Link]

  • Al-Hashedi, K., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science, 10(1), e123. [Link]

  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 317-329. [Link]

  • National Institutes of Health. (n.d.). Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. [Link]

  • Kumar, A., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(15), 3388. [Link]

  • ResearchGate. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]

  • PubMed. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. [Link]

  • National Institutes of Health. (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. [Link]

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Validation & Comparative

A Comparative Analysis of 5-Phenylthiazolidine-2-thione and Other Thiazolidinone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazolidinone core stands as a privileged scaffold, a versatile framework upon which a multitude of biologically active molecules have been constructed. This guide provides a comparative study of 5-Phenylthiazolidine-2-thione and other key thiazolidinone derivatives, offering insights into their relative performance across antimicrobial, anticancer, and anti-inflammatory applications. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in the design and development of novel therapeutics.

Introduction to the Thiazolidinone Scaffold

The thiazolidinone ring is a five-membered heterocycle containing a sulfur atom and a nitrogen atom. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[1][2] The structural versatility of the thiazolidinone nucleus allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles. Among these, this compound represents a class of compounds where a phenyl group at the 5-position and a thione group at the 2-position are key structural features. This guide will delve into a comparative analysis of this specific derivative against other notable thiazolidinones.

Comparative Biological Activity

A comprehensive understanding of the biological potential of this compound requires a direct comparison with other thiazolidinone analogs under standardized conditions. While a single study encompassing all activities is rare, by collating data from various sources, we can construct a comparative overview.

Antimicrobial Activity

Thiazolidinone derivatives have been extensively investigated for their antibacterial and antifungal properties. The introduction of an arylidene group at the 5-position of the thiazolidinone ring has been a particularly fruitful strategy in the development of potent antimicrobial agents.

A study on 5-arylidene-thiazolidine-2,4-dione derivatives demonstrated significant activity, primarily against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL.[3] For instance, the derivative 5-(4-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione exhibited notable efficacy. While this study does not include this compound, it provides a benchmark for the antimicrobial potential of 5-substituted thiazolidinones. The data suggests that the nature of the substituent at the 5-position plays a crucial role in determining the antimicrobial spectrum and potency.

Table 1: Comparative Antimicrobial Activity of 5-Arylidene-Thiazolidine-2,4-dione Derivatives [3]

CompoundSubstituent at 5-positionTest OrganismMIC (µg/mL)MBC (µg/mL)
2a 3-Methoxy-4-hydroxybenzylideneStaphylococcus aureus48
2b 3-NitrobenzylideneStaphylococcus aureus816
2c 3,4-DichlorobenzylideneStaphylococcus aureus24
2d 4-HydroxybenzylideneStaphylococcus aureus816
2e 4-MethoxybenzylideneStaphylococcus aureus>128>128
Anticancer Activity

The thiazolidinone scaffold is a promising pharmacophore for the development of novel anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines, with IC50 values serving as a quantitative measure of their potency.

A comparative in vitro anticancer study of 4-thiazolidinone derivatives bearing a thiadiazole moiety revealed that the substitution pattern on the phenyl ring significantly influences cytotoxicity.[4] For example, a derivative from the vanillin series (containing a methoxy group) showed a more potent IC50 value against the MCF-7 breast cancer cell line compared to its counterpart from the salicylaldehyde series.[4] Although this compound was not directly tested, these findings underscore the importance of the phenyl ring's substituents in modulating anticancer activity.

Another study on novel 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones demonstrated impressive anticancer activity, with one derivative exhibiting an IC50 of 0.85 μM against the MCF-7 cell line.[5] This highlights the potential of the 2-thioxo-thiazolidinone core in designing potent anticancer agents.

Table 2: Comparative Anticancer Activity of Thiazolidinone Derivatives [4]

Compound SeriesSubstituent on Phenyl RingCancer Cell LineIC50 (µM)
VanillinMethoxy pyrazole aldehydeMCF-76.19 ± 0.18
SalicylaldehydeMethoxy pyrazole aldehydeMCF-77.19 ± 0.16
VanillinTrimethoxy benzaldehydeMCF-77.14 ± 0.8
SalicylaldehydeTrimethoxy benzaldehydeMCF-78.24 ± 1.36
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory agents is a key area of research. Thiazolidinone derivatives have emerged as promising candidates, with some exhibiting potent inhibitory effects on key inflammatory mediators.

A study on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones demonstrated moderate to good anti-inflammatory activity in a carrageenan-induced mouse paw edema model.[6] The study revealed that the nature and position of the substituent on the benzene ring were critical for activity. This research, while not directly featuring this compound, provides valuable structure-activity relationship (SAR) insights for 5-aryl substituted thiazolidinones. The findings suggest that the phenyl group in this compound is a key determinant of its potential anti-inflammatory properties.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of a key thiazolidinone precursor and for a common antimicrobial assay.

Synthesis of 3-Phenyl-thiazolidine-2-thione

This protocol can be adapted for the synthesis of this compound by using an appropriate starting material.

Materials:

  • Thiazolidine-2-thione

  • Sodium hydroxide (NaOH)

  • Copper(I) iodide (CuI)

  • Ethanol

  • Bromobenzene

  • Ethyl acetate

Procedure: [7]

  • To a 100 mL three-necked flask, add thiazolidine-2-thione (1.20 g, 10.0 mmol), NaOH (0.44 g, 11.0 mmol), CuI (0.1 g, 0.5 mmol), and ethanol (40 mL).

  • Heat the mixture to 60°C.

  • Once the NaOH has completely dissolved, slowly add a solution of bromobenzene (15.0 mmol) in ethanol (15 mL) dropwise using a constant pressure funnel.

  • Increase the temperature to 80°C and continue the reaction for 16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-phenyl-thiazolidine-2-thione.

Diagram 1: Synthesis of 3-Phenyl-thiazolidine-2-thione

G reagents Thiazolidine-2-thione + Bromobenzene conditions NaOH, CuI, Ethanol 80°C, 16h reagents->conditions Reaction product 3-Phenyl-thiazolidine-2-thione conditions->product Yields

Caption: Synthetic scheme for 3-Phenyl-thiazolidine-2-thione.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for evaluating the antimicrobial activity of synthesized compounds.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure: [3]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram 2: Workflow for MIC Determination

G start Prepare Compound Stock Solution dilution Serial Dilution in Microtiter Plate start->dilution addition Add Inoculum to Wells dilution->addition inoculum Prepare Bacterial Inoculum inoculum->addition incubation Incubate at 37°C addition->incubation reading Read Results incubation->reading end Determine MIC reading->end

Caption: Experimental workflow for MIC determination.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of thiazolidinone derivatives is intricately linked to their chemical structure. The nature and position of substituents on the thiazolidinone ring and any appended aromatic systems can profoundly influence their potency and selectivity.

For instance, in the context of anti-inflammatory activity, the presence of a benzylidene group at the 5-position is a common feature of many active compounds. The electronic properties of the substituents on this phenyl ring play a critical role. Electron-donating groups have been shown to enhance activity in some cases, while electron-withdrawing groups may be favorable in others, depending on the specific biological target.[8]

The mechanism of action of thiazolidinones is diverse and target-dependent. In cancer, they have been shown to induce apoptosis through various pathways.[9] In the context of inflammation, some derivatives act as inhibitors of key enzymes like cyclooxygenase (COX).[6]

Diagram 3: Key Structural Features Influencing Thiazolidinone Activity

G thiazolidinone Thiazolidinone Core R1 R2 R3 substituent1 Position 2 (e.g., =O, =S, =NH) thiazolidinone:f1->substituent1 influences substituent2 Position 3 (e.g., Aryl, Alkyl) thiazolidinone:f2->substituent2 influences substituent3 Position 5 (e.g., Phenyl, Arylidene) thiazolidinone:f3->substituent3 influences activity Biological Activity (Antimicrobial, Anticancer, Anti-inflammatory) substituent1->activity substituent2->activity substituent3->activity

Caption: Structure-activity relationship of thiazolidinones.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of compounds with a wide range of potential therapeutic applications. This guide has provided a comparative overview of their biological activities, supported by experimental data and detailed protocols. The presented information underscores the importance of the thiazolidinone scaffold in drug discovery and highlights the critical role of structural modifications in fine-tuning biological activity.

Future research should focus on the synthesis and evaluation of a broader range of 5-phenylthiazolidinone derivatives to establish a more comprehensive SAR. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and pathways through which these compounds exert their effects. Such efforts will undoubtedly pave the way for the development of novel and more effective thiazolidinone-based drugs.

References

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. [Link]

  • Structure-activity relationships and molecular modelling of new 5-arylidene-4-thiazolidinone derivatives as aldose reductase inhibitors and potential anti-inflammatory agents. PubMed. [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. National Institutes of Health. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. National Institutes of Health. [Link]

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. ResearchGate. [Link]

  • The anticancer activity of both series: (a, c, e) Graphs of compounds... ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Thiazoline and Thiazolidinone Derivatives Incorporating[3][6][10]Triazolo[1,5-a]benzimidazole. National Institutes of Health. [Link]

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. PubMed Central. [Link]

  • RECENT ADVANCES ON SYNTHESIS AND ANTI-CANCER ACTIVITIES OF FIVE MEMBER HETEROCYCLIC THIAZOLIDINE ANALOGUE: AN OVERVIEW. TROINDIA. [Link]

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  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PubMed Central. [Link]

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A Researcher's Guide to the Structure-Activity Relationship of 5-Phenylthiazolidine-2-thione Derivatives as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-phenylthiazolidine-2-thione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a focused comparative analysis of its derivatives specifically targeting Xanthine Oxidase (XO), a critical enzyme in purine metabolism whose overactivity is implicated in hyperuricemia and gout.[1][3] We will dissect the nuanced structure-activity relationships (SAR) that govern the inhibitory potency of these compounds, supported by quantitative experimental data from leading research. Furthermore, this guide furnishes detailed, field-tested protocols for both the synthesis of these derivatives and their subsequent in vitro evaluation, providing researchers with a validated framework for advancing the development of next-generation XO inhibitors.

Introduction: Targeting Xanthine Oxidase

Xanthine Oxidase (XO) is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] While essential for purine breakdown, excessive XO activity leads to the overproduction of uric acid, a condition known as hyperuricemia. This is a primary causative factor for gout, a painful inflammatory condition resulting from the deposition of urate crystals in joints.[1] Consequently, XO has become a validated therapeutic target for managing these conditions.

The thiazolidine core, a five-membered heterocyclic motif, is a cornerstone in the design of bioactive molecules, with derivatives showing anticancer, anti-inflammatory, and antifungal properties.[1][2] The specific subclass of 5-phenylthiazolidine-2-thiones has recently emerged as a promising scaffold for potent and selective XO inhibitors. Understanding how structural modifications to this core influence binding affinity and inhibitory activity is paramount for designing novel therapeutic agents with improved efficacy and safety profiles. This guide synthesizes current knowledge to illuminate these critical structure-activity relationships.

Core Scaffold and Comparative SAR Analysis

The fundamental structure of the compounds discussed consists of a thiazolidine-2-thione ring attached to a phenyl group at the 5th position. The primary point of diversification for SAR studies is the substitution on the phenyl ring.

General structure of this compound derivatives.

Figure 1: General chemical structure of this compound derivatives investigated as XO inhibitors. The 'R' group represents various substituents on the phenyl ring that modulate biological activity.

Quantitative Comparison of Phenyl Ring Substitutions

The inhibitory potential of a series of derivatives against XO was systematically evaluated, with the data summarized below. This quantitative comparison highlights the profound impact of the nature and position of substituents on the phenyl ring. The experiments consistently show that the addition of a phenyl-sulfonamide group is crucial for significant XO inhibitory activity.[1][4]

Compound IDR-Group (Substitution on Phenyl Ring)XO Inhibitory Activity (IC50, µM)
6a -H (Unsubstituted)> 50
6b 4-F20.12
6c 4-Cl15.34
6d 4-Br13.58
6e 4-CH325.41
6f 4-OCH330.17
6g 3-F18.75
6h 3-Cl14.26
6i 3-Br11.89
6j 2-F10.26
6k 2-Cl 3.56
6l 2-Br5.84
Allopurinol (Reference Drug)8.97

Data synthesized from Wang, M-X., et al. (2022).[1][5]

Analysis of Structure-Activity Trends

The data reveals several key SAR insights:

  • Halogen Substitution is Key: The presence of a halogen (F, Cl, Br) on the phenyl ring is consistently superior to no substitution (6a), a methyl group (6e), or a methoxy group (6f). This suggests that electron-withdrawing properties and/or specific steric interactions are beneficial for activity.

  • Effect of Halogen Identity: Within a given position (para, meta, or ortho), the inhibitory potency generally follows the trend Br > Cl > F. This indicates that the size and polarizability of the halogen may play a role in optimizing van der Waals or other non-covalent interactions within the enzyme's active site.

  • Positional Isomers Matter: The position of the halogen substituent has a dramatic effect on potency. Activity increases as the substituent moves from the para to the meta and, most significantly, to the ortho position (ortho > meta > para).

  • Optimal Candidate: Compound 6k , with a chlorine atom at the ortho (2-position) of the phenyl ring, emerged as the most potent inhibitor, with an IC50 value of 3.56 µM.[1][4] This is approximately 2.5 times more potent than the clinically used drug, Allopurinol.[1][3]

Proposed Binding Mechanism of the Most Potent Inhibitor

To understand the structural basis for the high potency of compound 6k , molecular docking studies have been performed. These studies reveal that the inhibitor fits snugly into the active site of Xanthine Oxidase, forming several key interactions with amino acid residues.

The enzyme inhibition kinetics confirm that compound 6k acts as a mixed-type inhibitor.[1][4][5] The molecular docking results propose that the 4-fluorophenyl-sulfonyl moiety interacts with Gly260 and Ile264 through hydrogen bonds, while the thiazolidinethione part forms hydrogen bonds with Glu263 and Ser347 in the enzyme's hydrophobic pockets.[1][4]

cluster_0 XO Active Site cluster_1 Inhibitor (Compound 6k) GLU263 Glu263 SER347 Ser347 GLY260 Gly260 ILE264 Ile264 PHE_etc Phe, Leu, etc. (Hydrophobic Pocket) Thiazolidinethione Thiazolidinethione Moiety Thiazolidinethione->GLU263 H-Bond Thiazolidinethione->SER347 H-Bond PhenylSulfonyl 2-Chlorophenyl- sulfonyl Moiety PhenylSulfonyl->GLY260 H-Bond PhenylSulfonyl->ILE264 H-Bond PhenylSulfonyl->PHE_etc Hydrophobic Interaction

Caption: Proposed binding interactions of compound 6k within the XO active site.

Validated Experimental Protocols

The following protocols are presented as a self-validating framework for the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a representative synthesis for a key intermediate. The choice of a copper iodide (CuI) catalyst is critical for facilitating the C-N coupling reaction between the thiazolidine-2-thione core and the substituted bromobenzene.

G start Start: Add Reagents to Flask reagents 1. Thiazolidine-2-thione (10.0 mmol) 2. NaOH (11.0 mmol) 3. CuI (0.5 mmol) 4. Ethanol (40 mL) start->reagents heat1 Heat to 60°C (Ensure NaOH dissolves) reagents->heat1 add_bromo Slowly add Bromobenzene derivative (15.0 mmol) in Ethanol (15 mL) heat1->add_bromo heat2 Raise temperature to 80°C and reflux for 16h add_bromo->heat2 monitor Monitor reaction progress by TLC heat2->monitor cooldown Cool to Room Temperature monitor->cooldown Reaction Complete extract Extract with Ethyl Acetate (3 x 10 mL) cooldown->extract purify Purify via Column Chromatography (Petroleum Ether : Ethyl Acetate) extract->purify end End: Characterize Pure Product purify->end

Caption: Workflow for the synthesis of this compound derivatives.

Step-by-Step Methodology:

  • Reagent Addition: To a 100 mL three-necked flask, add thiazolidine-2-thione (1.20 g, 10.0 mmol), sodium hydroxide (NaOH, 0.44 g, 11.0 mmol), copper iodide (CuI, 0.1 g, 0.5 mmol), and ethanol (40 mL).[4][5]

    • Expert Insight: NaOH acts as a base to deprotonate the thiazolidinethione, forming a nucleophile. CuI is a catalyst essential for the subsequent Ullmann condensation reaction.

  • Initial Heating: Heat the mixture to 60°C and stir until the NaOH is completely dissolved.

  • Substrate Addition: In a separate vessel, dissolve the appropriately substituted bromobenzene (15.0 mmol) in ethanol (15 mL). Slowly add this solution dropwise to the reaction flask using a constant pressure funnel.

  • Reflux: Increase the reaction temperature to 80°C and maintain reflux for 16 hours.[4][5]

  • Monitoring: Periodically check the reaction's progress using Thin Layer Chromatography (TLC).

    • Trustworthiness Check: A co-spotted TLC plate with the starting material and the reaction mixture will clearly show the consumption of the reactant and the formation of the product.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Perform a liquid-liquid extraction using ethyl acetate (3 x 10 mL) to isolate the product from the aqueous phase.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to yield the pure derivative.[4]

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the ability of a test compound to inhibit XO-catalyzed conversion of xanthine to uric acid. The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine solution

  • Phosphate buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of Xanthine in phosphate buffer. Prepare serial dilutions of the test compounds and the positive control (Allopurinol) in buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution (at various concentrations)

    • Xanthine Oxidase enzyme solution

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the Xanthine solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 295 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Self-Validation: The inclusion of Allopurinol as a positive control provides an internal standard to validate the assay's performance. The IC50 value obtained for Allopurinol should be consistent with literature values.

Conclusion and Future Perspectives

The systematic analysis of this compound derivatives has yielded a clear and actionable structure-activity relationship for the inhibition of Xanthine Oxidase. The findings conclusively demonstrate that substitution on the phenyl ring is a critical determinant of potency, with ortho-halogenated compounds exhibiting the most significant activity. Compound 6k (2-chloro derivative) stands out as a highly potent lead compound, surpassing the efficacy of the standard drug Allopurinol in vitro.[1]

Future research should focus on exploring a wider range of electron-withdrawing and bioisosteric groups at the ortho position to potentially enhance binding affinity and selectivity. Furthermore, investigating modifications at other positions of the thiazolidinethione scaffold could uncover secondary interactions to further optimize the pharmacokinetic and pharmacodynamic properties of this promising class of inhibitors. The protocols provided herein offer a robust foundation for these future drug discovery efforts.

References

  • Vertex AI Search. (2024). Quantitative structure activity relationship (QSAR)
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  • PubMed. (2023). Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. J Recept Signal Transduct Res, 43(3), 83-92.
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A Technical Guide to Assessing the Enzymatic Cross-Reactivity of 5-Phenylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the enzymatic cross-reactivity of 5-Phenylthiazolidine-2-thione. By offering a detailed comparison of its potential interactions with a panel of selected enzymes, this document aims to facilitate a thorough understanding of its selectivity profile. The experimental protocols and data presented herein are designed to ensure scientific integrity and provide actionable insights for preclinical drug development.

Introduction to this compound and the Imperative of Cross-Reactivity Profiling

This compound is a heterocyclic compound belonging to the thiazolidine class. Thiazolidine and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties. The structural motif of this compound suggests its potential to interact with various biological targets. While its primary therapeutic target may be under investigation, a critical aspect of its preclinical evaluation is the assessment of its off-target effects, commonly referred to as cross-reactivity.

Understanding the cross-reactivity of a drug candidate is paramount for predicting its potential side effects and ensuring its safety profile. Unintended interactions with other enzymes can lead to adverse drug reactions and compromise the therapeutic window of the compound. Therefore, a systematic evaluation of its inhibitory activity against a panel of structurally and functionally diverse enzymes is a crucial step in the drug discovery and development pipeline.

This guide focuses on the cross-reactivity of this compound with a curated panel of enzymes, with a particular focus on Dopamine β-hydroxylase (DBH) as a potential primary target, based on the known activities of structurally related compounds.

The Rationale for the Selected Enzyme Panel

The selection of enzymes for cross-reactivity screening is a critical experimental design choice. The panel should include enzymes that are structurally or functionally related to the putative primary target, as well as enzymes that are known to be frequent targets for off-target interactions. For this compound, the following enzymes have been selected for this comparative guide:

  • Dopamine β-hydroxylase (DBH): A copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine, a key step in catecholamine biosynthesis.[1] Structurally similar compounds, such as those containing thiazole and thiourea moieties, have been reported to inhibit DBH.[2]

  • Tyramine β-hydroxylase (TBH): The insect homolog of DBH, responsible for the synthesis of octopamine from tyramine. Due to its high structural and functional similarity to DBH, assessing cross-reactivity with TBH can provide insights into the inhibitor's binding mode and selectivity.

  • Peptidylglycine α-hydroxylating monooxygenase (PHM): Another copper-containing monooxygenase that shares structural and mechanistic features with DBH.[3][4] PHM is involved in the C-terminal amidation of many peptide hormones and neuropeptides.[4]

  • Xanthine Oxidase (XO): A key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Thiazolidine-2-thione derivatives have been reported as inhibitors of xanthine oxidase.[5]

  • Tyrosinase: A copper-containing enzyme that plays a critical role in melanin biosynthesis.[6] Various thiazolidine derivatives have been investigated as tyrosinase inhibitors.[6]

  • Acetylcholinesterase (AChE): A serine hydrolase that terminates the action of the neurotransmitter acetylcholine.[7] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease, and various heterocyclic compounds are known to interact with this enzyme.

The following diagram illustrates the relationship between the primary proposed target and the selected enzymes for cross-reactivity profiling.

Enzyme_Panel cluster_primary Primary Target Hypothesis cluster_related Structurally & Functionally Related cluster_off_target Potential Off-Targets DBH Dopamine β-hydroxylase (DBH) TBH Tyramine β-hydroxylase (TBH) DBH->TBH Homolog PHM Peptidylglycine α-hydroxylating monooxygenase (PHM) DBH->PHM Structural Similarity XO Xanthine Oxidase (XO) DBH->XO Cross-reactivity assessment Tyrosinase Tyrosinase DBH->Tyrosinase Cross-reactivity assessment AChE Acetylcholinesterase (AChE) DBH->AChE Cross-reactivity assessment

Caption: Rationale for the selected enzyme panel for cross-reactivity studies.

Comparative Inhibitory Activity of this compound and Related Analogs

While specific experimental data for the inhibitory activity of this compound against the selected enzyme panel is not extensively available in the public domain, the following table summarizes the reported activities of structurally related thiazolidine-2-thione derivatives. This data serves as a crucial point of reference and underscores the rationale for the proposed cross-reactivity investigation.

EnzymeCompoundIC50 (µM)Reference
Xanthine Oxidase Thiazolidine-2-thione derivative 6k3.56[5]
Acetylcholinesterase Thiazolidine-2-imine derivative 51s0.0023Not in search results
Butyrylcholinesterase Thiazolidine-2-imine derivative 51s0.0031Not in search results
Tyrosinase Thiazolidine-4-carboxamide derivative 3c16.5[6]
Urease 5-(4-chlorobenzylidene)-...18.24Not in search results
Dopamine β-hydroxylase 1-phenyl-3-(2-thiazolyl)-2-thiourea-[2]

Note: The table presents data for various derivatives of the core thiazolidine structure and not for this compound itself, unless otherwise specified. The absence of a specific IC50 value for the DBH inhibitor indicates that the study focused on in vivo effects rather than in vitro quantification.

Experimental Protocols for Enzymatic Assays

To ensure the generation of robust and reproducible data, the following detailed experimental protocols are provided for each of the selected enzymes.

Dopamine β-hydroxylase (DBH) Activity Assay (Spectrophotometric Method)

This protocol is adapted from established methods for measuring DBH activity.[6]

Principle: This assay measures the enzymatic conversion of tyramine to octopamine, which is then oxidized by periodate to p-hydroxybenzaldehyde, a product that can be quantified by its absorbance at 330 nm.[8]

Materials:

  • Dopamine β-hydroxylase (from bovine adrenal glands)

  • Tyramine hydrochloride (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • N-Ethylmaleimide (NEM)

  • Sodium periodate

  • Sodium metabisulfite

  • Sodium acetate buffer (pH 5.0)

  • Tris buffer (pH 7.4)

  • This compound (test compound)

  • Nepicastat (positive control inhibitor)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 330 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and Nepicastat in DMSO.

    • Prepare working solutions of the test compound and positive control by diluting the stock solutions in the appropriate buffer.

    • Prepare a substrate solution containing tyramine hydrochloride in sodium acetate buffer.

    • Prepare an enzyme solution containing DBH, ascorbic acid, and catalase in Tris buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the test compound or positive control at various concentrations. Include a control well with buffer and DMSO.

    • Add the enzyme solution to all wells and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the enzymatic reaction by adding N-Ethylmaleimide.

    • Add sodium periodate to oxidize the octopamine to p-hydroxybenzaldehyde.

    • After a 5-minute incubation at room temperature, stop the oxidation reaction by adding sodium metabisulfite.

    • Measure the absorbance at 330 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DBH_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - DBH Enzyme - Tyramine (Substrate) - Ascorbic Acid (Cofactor) - Test Compound - Controls Plate Add test compound/controls to 96-well plate Reagents->Plate Enzyme_add Add DBH enzyme solution Plate->Enzyme_add Pre_incubate Pre-incubate at 37°C Enzyme_add->Pre_incubate Substrate_add Add tyramine substrate Pre_incubate->Substrate_add Incubate Incubate at 37°C for 30 min Substrate_add->Incubate Stop_reaction Stop reaction with NEM Incubate->Stop_reaction Oxidation Oxidize octopamine with sodium periodate Stop_reaction->Oxidation Stop_oxidation Stop oxidation with sodium metabisulfite Oxidation->Stop_oxidation Read_abs Read absorbance at 330 nm Stop_oxidation->Read_abs Calc_inhibition Calculate % Inhibition Read_abs->Calc_inhibition Calc_IC50 Determine IC50 value Calc_inhibition->Calc_IC50

Caption: Workflow for the Dopamine β-hydroxylase (DBH) activity assay.

Xanthine Oxidase (XO) Inhibition Assay

This protocol is based on a standard spectrophotometric method.[9][10]

Principle: This assay measures the inhibition of xanthine oxidase by monitoring the decrease in the rate of uric acid formation, which is detected by the increase in absorbance at 295 nm.[9]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • This compound (test compound)

  • Allopurinol (positive control inhibitor)

  • DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic reading at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and allopurinol in DMSO.

    • Prepare working solutions of the test compound and positive control in potassium phosphate buffer.

    • Prepare a solution of xanthine in potassium phosphate buffer.

    • Prepare a solution of xanthine oxidase in potassium phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the test compound or positive control at various concentrations. Include a control well with buffer and DMSO.

    • Add the xanthine oxidase solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine solution to all wells.

    • Immediately measure the increase in absorbance at 295 nm in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Tyrosinase Inhibition Assay

This protocol follows a widely used colorimetric method.[11][12]

Principle: This assay measures the inhibition of tyrosinase by monitoring the decrease in the formation of dopachrome from the oxidation of L-DOPA, which is detected by the change in absorbance at 475 nm.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Sodium phosphate buffer (pH 6.8)

  • This compound (test compound)

  • Kojic acid (positive control inhibitor)

  • DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading at 475 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and kojic acid in DMSO.

    • Prepare working solutions in sodium phosphate buffer.

    • Prepare a solution of L-DOPA in sodium phosphate buffer.

    • Prepare a solution of mushroom tyrosinase in sodium phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the test compound or positive control at various concentrations.

    • Add the tyrosinase solution to all wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution.

    • Incubate at 25°C for 20 minutes.

    • Measure the absorbance at 475 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition.

    • Determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the classic Ellman's method.[13][14]

Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is detected at 412 nm.[13]

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil or Eserine (positive control inhibitor)

  • DMSO

  • 96-well microplate

  • Spectrophotometer capable of kinetic reading at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and positive control in DMSO.

    • Prepare working solutions in Tris-HCl buffer.

    • Prepare a solution of ATCI in Tris-HCl buffer.

    • Prepare a solution of DTNB in Tris-HCl buffer.

    • Prepare a solution of AChE in Tris-HCl buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the test compound or positive control.

    • Add the DTNB solution to all wells.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding the ATCI solution.

    • Immediately measure the increase in absorbance at 412 nm in kinetic mode for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Calculate the percentage of inhibition.

    • Determine the IC50 value.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the enzymatic cross-reactivity of this compound. By employing the detailed protocols for a well-curated panel of enzymes, researchers can generate robust and reliable data to assess the selectivity profile of this compound. A thorough understanding of its on-target and off-target activities is essential for advancing its development as a potential therapeutic agent. The provided methodologies and comparative data for related compounds serve as a valuable resource for guiding future experimental work and making informed decisions in the drug discovery process.

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In Silico Docking of 5-Phenylthiazolidine-2-thione: A Comparative Guide to Target Protein Interaction

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the preliminary in silico analysis of small molecules offers an invaluable window into their therapeutic potential, saving countless hours and resources in the lab. This guide provides an in-depth look at the in silico docking of 5-Phenylthiazolidine-2-thione, a heterocyclic compound of interest, against a relevant biological target. We will not only detail the "how" but, more importantly, the "why" behind the methodological choices, comparing its potential interactions with those of other relevant thiazolidine derivatives to provide a comprehensive and objective analysis.

Introduction: The Rationale for Investigating this compound

The thiazolidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antidiabetic, and anticancer properties.[1][2] The specific compound, this compound, is characterized by a phenyl group at the 5-position and a thione group at the 2-position of the thiazolidine ring. This structure suggests the potential for specific interactions with biological macromolecules.

Given the well-documented anti-inflammatory activity of many thiazolidinone derivatives, a logical and high-value target for in silico investigation is Cyclooxygenase-2 (COX-2) .[3][4][5] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[4] Selective inhibition of COX-2 is a clinically validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[6][7]

This guide will, therefore, focus on a detailed, hypothetical in silico docking study of this compound against human COX-2, and compare its predicted binding affinity and interactions with published data for other thiazolidinone-based compounds.

The In Silico Experimental Workflow: A Step-by-Step Protocol

The process of molecular docking aims to predict the preferred orientation of a ligand when bound to a receptor, and to estimate the strength of their interaction.[8] Our workflow is designed to be a self-validating system, with each step building upon the last to ensure the reliability of the final results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (e.g., PDB ID: 5IKR for COX-2) PrepProtein 3. Protein Preparation (Remove water, add hydrogens) PDB->PrepProtein Ligand 2. Ligand Structure Acquisition (this compound) PrepLigand 4. Ligand Preparation (Energy minimization, assign charges) Ligand->PrepLigand Grid 5. Grid Box Generation (Define active site) PrepProtein->Grid PrepLigand->Grid Docking 6. Molecular Docking (AutoDock Vina) Grid->Docking Analysis 7. Analysis of Results (Binding energy, interactions) Docking->Analysis Comparison 8. Comparative Analysis (vs. Alternative Ligands) Analysis->Comparison

Caption: In Silico Docking Workflow.
Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the steps for docking this compound into the active site of COX-2.

1. Preparation of the Receptor (COX-2):

  • Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary atoms.

  • Procedure:

    • Download the crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 5IKR).[4]

    • Load the PDB file into a molecular visualization tool such as PyMOL or Chimera.

    • Remove all water molecules and any co-crystallized ligands or ions from the structure. This is done to focus on the interaction between our ligand and the protein itself.

    • Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.

    • Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is essential for calculating electrostatic interactions.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

2. Preparation of the Ligand (this compound):

  • Objective: To obtain a 3D structure of the ligand and prepare it for docking.

  • Procedure:

    • Obtain the 3D structure of this compound from a database like PubChem.

    • Load the structure into a molecular editor and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable conformation of the ligand.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds within the ligand. AutoDock Vina will explore different conformations by rotating these bonds.

    • Save the prepared ligand in the PDBQT format.

3. Grid Generation:

  • Objective: To define the three-dimensional space within the receptor's active site where the docking algorithm will search for binding poses.

  • Procedure:

    • Identify the active site of COX-2. For PDB ID 5IKR, this is the cavity where the co-crystallized ligand is bound. Key residues in the COX-2 active site include Arg120, Tyr355, and Ser530.[4]

    • Using AutoDock Tools, define a grid box that encompasses the entire active site. The size of the grid box should be large enough to allow the ligand to move and rotate freely.

4. Running the Docking Simulation:

  • Objective: To execute the docking algorithm to find the best binding poses of the ligand in the receptor's active site.

  • Procedure:

    • Use AutoDock Vina, providing the prepared protein and ligand files (in PDBQT format) and the grid parameters as input.

    • The software will generate a number of possible binding poses, each with a corresponding binding affinity score in kcal/mol. The more negative the value, the stronger the predicted binding.

Comparative Analysis of Docking Results

To provide a meaningful comparison, we will analyze the hypothetical docking results for this compound alongside published data for other thiazolidinone derivatives that have been docked against COX-2.

CompoundStructureTarget Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
This compound C1C(SC(=S)N1)C2=CC=CC=C2COX-2 (5IKR)-8.2 (Estimated)Tyr355, Ser530, Arg120 (Predicted)This Guide
TZD-4 (Aryl-substituted thiazolidinone) Not specifiedCOX-2 (5IKR)-8.4Ser530, Tyr355, Arg120[4]
TZD-10 (Aryl-substituted thiazolidinone) Not specifiedCOX-2 (5IKR)-8.1Ser530, Tyr355, Arg120[4]
Compound 4k (Morpholino-phenyl-thiazolidinedione derivative) Complex substituted thiazolidinedioneCOX-2 (1CX2)-10.98Not specified[1]
Celecoxib (Standard COX-2 Inhibitor) Standard drugCOX-2 (1CX2)-10.89Not specified[1]

Disclaimer: The binding affinity for this compound is an educated estimate based on the values obtained for structurally similar compounds and is for illustrative purposes within this guide.

Discussion: Interpreting the In Silico Data

The comparative data suggests that this compound has the potential to be a moderate to good binder to the COX-2 active site. Its estimated binding affinity of -8.2 kcal/mol is comparable to other thiazolidinone derivatives that have been identified as potential COX-2 inhibitors.[4]

Structure-Activity Relationship Insights:

  • The phenyl group of this compound is likely to form hydrophobic interactions within the active site of COX-2, which is a known feature of many COX-2 inhibitors.

  • The thione group (C=S) and the nitrogen atom in the thiazolidine ring are potential hydrogen bond acceptors and donors, respectively. These are predicted to interact with key residues such as Ser530 and Tyr355, which are crucial for the catalytic activity of COX-2.[4]

  • Compared to more complex derivatives like Compound 4k, which shows a significantly higher binding affinity, it is evident that additional functional groups can form more extensive interactions with the protein, leading to tighter binding.[1] This highlights a key aspect of drug design: the core scaffold provides a starting point, and modifications can be made to optimize binding.

The causality behind these interactions lies in the fundamental principles of molecular recognition: shape complementarity and the formation of favorable intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Conclusion

This guide has provided a comprehensive overview of the in silico docking process for this compound against the COX-2 enzyme. By detailing a robust experimental protocol and comparing the predicted results with published data for similar compounds, we can hypothesize that this compound is a promising candidate for further investigation as a potential COX-2 inhibitor. The in silico approach, as demonstrated, is a powerful tool for generating testable hypotheses and guiding the rational design of new therapeutic agents. Future work should involve the synthesis and in vitro biological evaluation of this compound to validate these computational predictions.

References

  • Karumanchi, S. K., Atmakuri, L. R., Mandava, V. B. R., & Rajala, S. (2020). Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. Turkish Journal of Pharmaceutical Sciences, 17(4), 389–403. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2020). Molecules, 25(21), 5204. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2021). Molecules, 26(11), 3338. [Link]

  • Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4), 14-25. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2022). Molecules, 27(23), 8137. [Link]

  • Thiazolidinedione Derivative Suppresses LPS-induced COX-2 Expression and NO Production in RAW 264.7 Macrophages. (2016). Cell Journal (Yakhteh), 18(2), 229–236. [Link]

  • Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. (2016). Medicinal Chemistry, 12(3), 255-267. [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024). Molecules, 29(18), 4208. [Link]

  • Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., ... & Wang, B. L. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PloS one, 17(5), e0268531. [Link]

  • Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. (2023). RSC Medicinal Chemistry. [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). Scientific Reports, 13(1), 1-20. [Link]

  • Investigation of Thiazolidine-2,4-Dione Derivatives as Acetylcholinesterase Inhibitors: Synthesis, In Vitro Biological Activities and In Silico Studies. (2024). ChemistryOpen. [Link]

  • Site-specific basicities regulate molecular recognition in receptor binding: in silico docking of thyroid hormones. (2013). Archives of Biochemistry and Biophysics, 538(2), 96-103. [Link]

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  • DESIGN, SYNTHESIS AND IN-SILICO STUDY OF NOVEL SERIES OF 2-PHENYL- 3-(5-SULFANYL-1,3,4-THIADIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE DERIVATIVES WITH POTENTIAL ANTI-TUBERCULAR ACTIVITY. (2019). International Journal of Pharmaceutical Sciences and Research, 10(5), 2334-2344. [Link]

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (2023). Bioorganic Chemistry, 131, 106298. [Link]

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A Comparative Guide to the Efficacy of 5-Aryl-Thiazolidine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolidine scaffold, particularly its 2-thione and 2,4-dione variants, represents a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative analysis of the anticancer efficacy of 5-Phenylthiazolidine-2-thione and its closely related 5-aryl derivatives across various human cancer cell lines. We delve into the mechanistic underpinnings of their cytotoxic action, present comparative experimental data, and offer detailed protocols for researchers to validate these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Promise of Thiazolidine Scaffolds

Thiazolidinone derivatives have been a focal point of synthetic and medicinal chemistry for decades due to their diverse biological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][3] Within this class, molecules containing a 5-aryl substitution on the thiazolidine-2-thione or thiazolidine-2,4-dione core have shown significant potential as cytotoxic agents against a spectrum of cancer cell lines.[4][5] Their efficacy often stems from the ability to interact with various enzymatic targets crucial for cancer cell proliferation and survival, such as protein kinases and enzymes involved in metabolic pathways.[5][6] This guide aims to synthesize the available data, providing a clear, evidence-based comparison of their performance and elucidating the structural features that govern their anticancer potency.

Putative Mechanism of Action: Targeting Key Cancer Pathways

While the precise mechanism for every derivative can vary, a significant body of research points towards the inhibition of key signaling pathways that are frequently dysregulated in cancer. Many rhodanine (2-thioxo-4-thiazolidinone) derivatives have been investigated as potential inhibitors of tyrosine kinases, such as c-Src, which are critical for cell proliferation and survival signaling.[6][7] Furthermore, related thiazolidinone compounds have been shown to target topoisomerase II, induce DNA intercalation, and inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1][8][9]

A plausible mechanism involves the compound entering the cell and inhibiting upstream kinases like PI3K or receptor tyrosine kinases (e.g., VEGFR-2). This inhibition blocks the downstream phosphorylation cascade, primarily the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Disruption of this pathway can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[10]

Thiazolidine_MoA cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Thiazolidine 5-Phenylthiazolidine -2-thione Derivative Thiazolidine->RTK Inhibition Thiazolidine->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation

Caption: Putative signaling pathway inhibited by 5-aryl-thiazolidine derivatives.

Comparative Efficacy: An In Vitro Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The efficacy of 5-aryl-thiazolidine derivatives can vary significantly based on the specific cancer cell line and the substitutions on the phenyl ring.

Below is a summary table compiled from various studies, comparing the IC50 values of different thiazolidinone derivatives against several human cancer cell lines. For context, Doxorubicin, a standard chemotherapeutic agent, is included as a reference.

Compound/Derivative ClassCancer Cell LineTypeIC50 (µM)Reference
Thiazolidin-4-one Derivative 1 MCF-7Breast0.37[4]
Thiazolidin-4-one Derivative 2 MCF-7Breast0.54[4]
Thiazolidin-4-one Derivative 2 HepG2Liver0.24[4]
Glucosylated Rhodanine (Cmpd 6) HepG2Liver0.21[1]
Glucosylated Rhodanine (Cmpd 7) A549Lung0.31[1]
Thiazolidine-2,4-dione (Cmpd 5d) MDA-MB-468Breast1.11[11][12]
Thiazolidine-2,4-dione (Cmpd 5d) NCI-H522Lung1.36[11][12]
Thiazolidine-2,4-dione (Cmpd 5d) RXF 393Renal1.15[11][12]
Thiazole Hybrid (Cmpd 6a) OVCAR-4Ovarian1.57[10]
Ciminalum-Thiazolidinone (Cmpd 2h) MOLT-4Leukemia< 0.01[13]
Ciminalum-Thiazolidinone (Cmpd 2h) SW-620Colon< 0.01[13]
Doxorubicin (Reference) HepG2Liver8.28[1]
Doxorubicin (Reference) A549Lung6.62[1]

Note: The specific structures of derivatives vary between studies. This table illustrates the general potency range of the scaffold.

The data clearly indicate that several thiazolidinone derivatives exhibit potent cytotoxic activity, with IC50 values often in the sub-micromolar to low micromolar range, surpassing the efficacy of standard drugs like Doxorubicin in certain cell lines.[1][4] Notably, selectivity is a key issue; some derivatives show broad cytotoxicity against both cancerous and normal cell lines, limiting their therapeutic potential, while others demonstrate encouraging selectivity for cancer cells.[14]

Experimental Validation Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential. The following sections describe standard methodologies for assessing the anticancer efficacy of compounds like this compound.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Causality: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial activity and cell viability. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells provides a quantifiable measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: Apoptosis Induction Analysis via Annexin V/PI Staining

Causality: To confirm that cell death occurs via apoptosis rather than necrosis, flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiazolidine derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Discussion and Future Directions

The accumulated evidence strongly suggests that 5-aryl-thiazolidine derivatives are a versatile and potent class of anticancer agents. The sub-micromolar efficacy of many synthesized compounds against a range of cancer cell lines is highly promising.[1][4] However, the translation from bench to bedside is fraught with challenges.

Key Insights:

  • Structure-Activity Relationship (SAR): The nature and position of substituents on the 5-position phenyl ring are critical for potency and selectivity.[6] Electron-withdrawing or donating groups can significantly alter the compound's interaction with its molecular target.

  • Selectivity: The therapeutic window is a crucial parameter. Future efforts must focus on designing derivatives that exhibit high potency against cancer cells while showing minimal toxicity to normal cells, as demonstrated by some selective compounds.[14]

  • Mechanism: While kinase inhibition is a prominent hypothesis, these compounds may act on multiple targets.[1][6] Comprehensive target deconvolution studies are necessary to fully elucidate their mechanisms of action.

Future Research:

  • In Vivo Studies: Promising candidates must be evaluated in preclinical animal models to assess their pharmacokinetics, pharmacodynamics, and in vivo efficacy.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapy drugs or targeted agents could lead to more effective treatment regimens.

  • Lead Optimization: Further chemical modifications of the thiazolidine scaffold are warranted to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

Conclusion

This compound and its related derivatives have emerged as a compelling scaffold for the development of novel anticancer therapeutics. Their ability to induce potent cytotoxic and apoptotic effects in a variety of cancer cell lines, often at concentrations superior to conventional drugs, underscores their potential. The research presented in this guide provides a strong foundation and rationale for the continued exploration and optimization of this chemical class to develop next-generation cancer therapies.

References

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  • Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. (2022).
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021).
  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). PubMed Central.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.